Product packaging for YM758 phosphate(Cat. No.:CAS No. 312752-86-6)

YM758 phosphate

Numéro de catalogue: B1683504
Numéro CAS: 312752-86-6
Poids moléculaire: 567.5 g/mol
Clé InChI: ZYPKBNXZBIMKAY-VEIFNGETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YM-758 Monophosphate, with the CAS Registry Number 312752-86-6, is a novel and potent If channel inhibitor developed for cardiovascular research . Its primary mechanism of action is the inhibition of the "funny" If current, which plays a key role in the spontaneous pacemaker activity in the sinoatrial node of the heart . This action results in a strong and specific reduction of heart rate without concomitant negative inotropic or hypotensive effects, making it a valuable compound for studying heart rate control . Preclinical research indicates its potential as a preventive and therapeutic agent for a range of circulatory system diseases, including stable angina pectoris, myocardial infarction, congestive heart failure, and atrial fibrillation . The metabolic profile of YM-758 has been extensively studied in various species, with pathways involving oxidation, hydration, and demethylation followed by sulfate or glucuronide conjugation . Furthermore, studies on its hepatic uptake and excretion have been conducted to understand its disposition in the body . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35FN3O8P B1683504 YM758 phosphate CAS No. 312752-86-6

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4)/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPKBNXZBIMKAY-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FN3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858574
Record name YM 758 monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312752-86-6
Record name YM-758 monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312752866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM 758 monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-758 MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64S4O9325D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of YM758 Phosphate on If Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, publicly available experimental data on the specific mechanism of action of YM758 phosphate on If channels is limited. This guide leverages extensive research on the well-characterized and structurally related If channel inhibitor, ivabradine, to provide a comprehensive and analogous technical overview. The experimental protocols and mechanistic insights presented are based on established methodologies for studying If channel blockers and are expected to be highly applicable to the investigation of this compound.

Introduction

This compound is a novel cardiovascular agent identified as a potent inhibitor of the "funny" current (If).[1] This current, carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of cardiac pacemaker activity in the sinoatrial node. By selectively inhibiting If, this compound effectively reduces heart rate and myocardial oxygen consumption, highlighting its therapeutic potential in the management of ischemic heart diseases such as stable angina.[1]

HCN channels are unique members of the voltage-gated ion channel superfamily, characterized by their activation upon membrane hyperpolarization and modulation by intracellular cyclic nucleotides.[2] Of the four known isoforms (HCN1-4), HCN4 is the predominant isoform in the sinoatrial node, making it the primary target for heart rate-lowering agents like this compound.

This technical guide provides an in-depth exploration of the putative mechanism of action of this compound on If channels, drawing parallels with the extensively studied If inhibitor, ivabradine. We will delve into the molecular interactions, kinetics of channel blockade, and the experimental methodologies required to elucidate these mechanisms.

Core Mechanism of Action: Insights from Ivabradine

The mechanism of If channel inhibition by ivabradine is characterized by its state- and use-dependence, providing a robust model for understanding the action of this compound.

State-Dependent Blockade: An Open Channel Blocker

Ivabradine demonstrates a clear preference for blocking HCN channels when they are in the open state.[3][4] This means the drug binds more effectively when the channel is activated by hyperpolarization. The binding site is located within the intracellular vestibule of the channel pore.[5][6][7] For the drug to access its binding site, the channel's activation gate must be open.[3][7] This is a crucial aspect of its mechanism, as it ensures that the drug's effect is more pronounced in cells that are actively firing, such as pacemaker cells.

Use-Dependent (Frequency-Dependent) Blockade

The blocking effect of ivabradine is use-dependent, meaning the degree of inhibition increases with the frequency of channel activation.[3][8] At higher heart rates, HCN channels open and close more frequently, providing more opportunities for the drug to bind to the open state and become "trapped" in the closed state.[5] This property contributes to the drug's efficacy in controlling heart rate, particularly during periods of increased cardiac demand.

Voltage-Dependent Blockade

The blockade of If by ivabradine is also voltage-dependent. The block is more pronounced at depolarized potentials and is relieved by strong hyperpolarization.[9] This is because depolarization favors the closed state of the channel, trapping the drug molecule within the pore, while strong hyperpolarization promotes the open state, facilitating drug dissociation.[9]

Quantitative Data on If Channel Inhibition by Ivabradine

The following tables summarize key quantitative data for ivabradine's interaction with HCN channels, which can be considered representative for a potent If inhibitor like this compound.

ParameterValueChannel TypeReference
IC50 0.5 µMhHCN4[8]
IC50 ~1.4 µMNative Ih in sensory neurons[10]
IC50 0.94 µMmHCN1[11]
IC50 2.0 µMhHCN4[11]

Table 1: Inhibitory Potency (IC50) of Ivabradine on If/Ih Currents.

Amino Acid ResidueChannel IsoformEffect of MutationReference
Tyrosine 506 (Y506) hHCN4Mutation to Alanine (Y506A) significantly reduces ivabradine block.[5][12]
Phenylalanine 509 (F509) hHCN4Mutation to Alanine (F509A) reduces ivabradine block.[5]
Isoleucine 510 (I510) hHCN4Mutation to Alanine (I510A) significantly reduces ivabradine block.[5][12]

Table 2: Key Amino Acid Residues in the Ivabradine Binding Site of the hHCN4 Channel.

Experimental Protocols

Elucidating the mechanism of action of this compound on If channels requires specific electrophysiological experiments. The following are detailed protocols based on standard methodologies used for studying If channel inhibitors.

Whole-Cell Patch-Clamp Recording of If Currents

This protocol is designed to record macroscopic If currents from isolated cardiac myocytes or cells heterologously expressing HCN channels.

Cell Preparation:

  • Cardiac Myocytes: Isolate single ventricular or atrial myocytes from animal models (e.g., rabbit, guinea pig) using enzymatic digestion.[13][14]

  • Heterologous Expression: Transfect a suitable cell line (e.g., HEK293, CHO) with the cDNA encoding the desired HCN channel isoform (e.g., hHCN4).

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES; pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors can be added (e.g., BaCl2 for IK1, nifedipine for ICa,L).

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.

Recording Procedure:

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell at a depolarized potential (e.g., -40 mV) where If channels are closed.

  • Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to elicit If currents.

  • Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

Determining the IC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Record baseline If currents using a standard hyperpolarizing pulse (e.g., to -120 mV for 2 seconds).

  • Perfuse the cell with increasing concentrations of this compound.

  • At each concentration, record the steady-state If current.

  • Calculate the fractional block at each concentration relative to the baseline current.

  • Plot the fractional block against the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC50 value.

Assessing Use-Dependence of Blockade

This protocol is designed to investigate the frequency-dependent nature of the If channel block.

  • Record control If currents in response to a train of hyperpolarizing pulses at a low frequency (e.g., 0.2 Hz).

  • Apply this compound at a concentration around the IC50.

  • Increase the frequency of the hyperpolarizing pulses (e.g., to 1 Hz, 2 Hz).

  • Measure the progressive decrease in the If current amplitude with each pulse in the train.

  • The rate and extent of current reduction at higher frequencies will indicate the degree of use-dependence.

Investigating Voltage-Dependence of Blockade

This protocol aims to characterize how the membrane potential influences the blocking effect of this compound.

  • Elicit If currents using a two-step voltage protocol: a prepulse to a hyperpolarizing potential to open the channels, followed by a test pulse to a range of depolarized potentials.

  • Record control currents.

  • Apply this compound and repeat the voltage protocol.

  • Measure the fractional block at each test potential.

  • A greater block at more depolarized potentials will indicate voltage-dependence.

Visualizations

Signaling Pathway and Mechanism of Action

YM758_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HCN_channel_closed HCN Channel (Closed) HCN_channel_open HCN Channel (Open) HCN_channel_closed->HCN_channel_open Hyperpolarization HCN_channel_open->HCN_channel_closed Depolarization Blocked_channel Blocked HCN Channel HCN_channel_open->Blocked_channel Blockade YM758 This compound YM758->HCN_channel_open Binds to open channel Blocked_channel->HCN_channel_open Unbinding (favored by hyperpolarization)

Caption: Proposed mechanism of this compound action on HCN channels.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start: Isolated Cell with HCN Channels record_baseline Record Baseline If Current (Whole-cell Patch Clamp) start->record_baseline apply_drug Apply this compound (Increasing Concentrations) record_baseline->apply_drug record_steady_state Record Steady-State If Current at each concentration apply_drug->record_steady_state calculate_block Calculate Fractional Block record_steady_state->calculate_block plot_data Plot Fractional Block vs. [YM758] calculate_block->plot_data fit_curve Fit Data with Hill Equation plot_data->fit_curve end_result Determine IC50 Value fit_curve->end_result

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Use-Dependent Blockade

Use_Dependence_Logic increase_freq Increased Firing Rate (e.g., Tachycardia) more_openings More Frequent HCN Channel Opening increase_freq->more_openings increased_binding Increased Opportunity for YM758 Binding more_openings->increased_binding cumulative_block Cumulative Channel Blockade increased_binding->cumulative_block reduced_hr Greater Reduction in Heart Rate cumulative_block->reduced_hr

Caption: Logical flow of use-dependent blockade by this compound.

Conclusion

This compound is a promising If channel inhibitor with significant potential for the treatment of cardiovascular diseases. While direct experimental data on its specific mechanism of action are not widely available, the extensive research on the analogous compound, ivabradine, provides a strong framework for understanding its interaction with HCN channels. It is highly probable that this compound acts as an open-channel blocker, exhibiting both use- and voltage-dependence. The experimental protocols detailed in this guide provide a comprehensive roadmap for the detailed characterization of this compound's effects on If channels, which will be crucial for its further development and clinical application. Future studies directly investigating the binding kinetics and molecular determinants of this compound's interaction with HCN channels will be invaluable in solidifying our understanding of this novel therapeutic agent.

References

What is the chemical structure of YM758 monophosphate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM758 monophosphate, a novel inhibitor of the "funny" current (If), mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. This document details its chemical structure, mechanism of action, and relevant experimental data and protocols for research and development purposes.

Core Concepts: Chemical Structure and Properties

YM758 monophosphate is a potent and selective inhibitor of the If current, which plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling the heart rate.[1] Its chemical designation is (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate.

Chemical Structure:

The molecular formula of YM758 monophosphate is C₂₆H₃₅FN₃O₈P.

Chemical structure of YM758 monophosphate

Caption: Chemical structure of YM758 monophosphate.

Quantitative Data Summary

CompoundHCN1 IC₅₀ (µM)HCN2 IC₅₀ (µM)HCN4 IC₅₀ (µM)Reference
Ivabradine~3.0~1.1~0.9F. C. Chang et al., 2019
Zatebradine~1.9~0.6~0.5F. C. Chang et al., 2019
ZD7288~10~1.0~0.8F. C. Chang et al., 2019
Compound 4e 17.2 ± 1.32.9 ± 1.27.3 ± 1.2[2]

This table is representative of the types of quantitative data generated for HCN channel inhibitors and does not contain specific data for YM758 monophosphate.

Experimental Protocols

The primary method for characterizing the inhibitory activity of compounds like YM758 monophosphate on HCN channels is the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Protocol for If Current Measurement

This protocol is adapted from standard electrophysiological procedures for assessing HCN channel inhibition.[3][4][5][6][7]

Objective: To measure the concentration-dependent inhibition of the If current by YM758 monophosphate in cells expressing HCN channels (e.g., HEK293 cells stably expressing human HCN4).

Materials:

  • Cells: HEK293 cells stably transfected with the human HCN4 gene.

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 5.5 glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl₂, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.

  • YM758 Monophosphate Stock Solution: 10 mM in DMSO, serially diluted in the external solution to final concentrations.

  • Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Culture HCN4-expressing HEK293 cells on glass coverslips.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -40 mV.

    • Apply hyperpolarizing voltage steps in 10 mV increments, from -50 mV to -140 mV for 2 seconds, to elicit the If current.

    • Follow with a depolarizing step to +20 mV to measure the tail current.

  • Compound Application:

    • Record baseline If currents in the absence of the compound.

    • Perfuse the recording chamber with increasing concentrations of YM758 monophosphate in the external solution.

    • At each concentration, allow sufficient time for the drug effect to reach a steady state before recording the currents using the same voltage protocol.

  • Data Analysis:

    • Measure the amplitude of the steady-state inward current at the end of the hyperpolarizing pulse for each voltage step.

    • Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the YM758 monophosphate concentration.

    • Fit the data to a Hill equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway: Mechanism of Action

YM758 monophosphate acts as a direct blocker of the HCN channel pore. This direct inhibition reduces the influx of cations (Na⁺ and K⁺) that constitutes the "funny" current (If). A reduction in If slows the rate of diastolic depolarization in sinoatrial node cells, leading to a decrease in heart rate. The mechanism is generally not considered to involve a complex downstream signaling cascade but rather a direct physical occlusion of the channel.

Caption: Mechanism of YM758 monophosphate action on the HCN channel.

Experimental Workflow: High-Throughput Screening of HCN Channel Inhibitors

The following diagram illustrates a typical workflow for screening and identifying novel HCN channel inhibitors, a process for which YM758 would have undergone.

Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Lead Characterization Compound_Library Compound Library Automated_Patch_Clamp Automated Patch-Clamp (e.g., IonWorks) Compound_Library->Automated_Patch_Clamp Screening Primary_Hits Primary Hits (>50% Inhibition) Automated_Patch_Clamp->Primary_Hits Identification Dose_Response Concentration-Response Curves (Manual Patch-Clamp) Primary_Hits->Dose_Response Validation IC50_Determination IC50 Determination Dose_Response->IC50_Determination Analysis Selectivity_Profiling Isoform Selectivity (HCN1, HCN2, HCN4) IC50_Determination->Selectivity_Profiling Characterization Mechanism_Studies Mechanism of Action Studies Selectivity_Profiling->Mechanism_Studies Lead_Compound Lead Compound (e.g., YM758) Mechanism_Studies->Lead_Compound Selection

Caption: Experimental workflow for HCN channel inhibitor screening.

References

In Vivo Metabolic Profile of YM758 in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM758, a novel inhibitor of the If current channel, has demonstrated potent and selective activity in lowering heart rate, positioning it as a promising therapeutic agent for cardiovascular conditions such as stable angina and atrial fibrillation.[1] A thorough understanding of its metabolic fate in preclinical models is paramount for its continued development and successful clinical translation. This technical guide provides a comprehensive overview of the in vivo metabolic profile of YM758 across various preclinical species, including mice, rats, rabbits, dogs, and monkeys. The primary metabolic pathways involve oxidation, hydration, and demethylation, which are followed by sulfate or glucuronide conjugation.[1][2] Notably, there are no significant species-specific differences in the metabolic pathways of YM758.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visually represents metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Pharmacokinetic Profile

YM758 exhibits distinct pharmacokinetic properties across different preclinical species. Following intravenous administration, the elimination half-life is approximately 1.14-1.16 hours in rats and 1.10-1.30 hours in dogs.[3] The total body clearance is significantly higher in rats (5.71-7.27 L/h/kg) compared to dogs (1.75-1.90 L/h/kg), which is comparable to the hepatic blood flow rate in each species.[3] Oral bioavailability ranges from 7.5%-16.6% in rats to 16.1%-22.0% in dogs.[3] Studies in rats indicate that YM758 is well-absorbed from the gastrointestinal tract, extensively metabolized, and primarily excreted into the bile.[4]

Table 1: Pharmacokinetic Parameters of YM758 in Rats and Dogs
ParameterRatsDogs
Elimination Half-life (t½) (i.v.) 1.14 - 1.16 h[3]1.10 - 1.30 h[3]
Total Body Clearance (CLtot) (i.v.) 5.71 - 7.27 L/h/kg[3]1.75 - 1.90 L/h/kg[3]
Absolute Bioavailability (oral) 7.5% - 16.6%[3]16.1% - 22.0%[3]

Metabolic Pathways

The biotransformation of YM758 in vivo is characterized by three primary metabolic reactions: oxidation, hydration, and demethylation. The resulting metabolites subsequently undergo phase II conjugation reactions, primarily sulfation and glucuronidation.[1][2] In vitro studies using human liver microsomes have identified CYP2D6 and CYP3A4 as the key cytochrome P450 enzymes responsible for the formation of two major metabolites, AS2036313-00 and YM-394111/YM-394112.[5] The O-demethylated metabolites, YM-394111 and YM-394112, are considered precursors for most of the conjugated metabolites observed in rats.[6]

Metabolic Pathways of YM758 Metabolic Pathways of YM758 YM758 YM758 Oxidation Oxidation YM758->Oxidation CYP450 Hydration Hydration YM758->Hydration Demethylation Demethylation YM758->Demethylation CYP2D6, CYP3A4 Oxidized_Metabolites Oxidized Metabolites Oxidation->Oxidized_Metabolites Hydrated_Metabolites Hydrated Metabolites Hydration->Hydrated_Metabolites Demethylated_Metabolites Demethylated Metabolites (YM-394111, YM-394112) Demethylation->Demethylated_Metabolites Conjugation Sulfate or Glucuronide Conjugation Oxidized_Metabolites->Conjugation Hydrated_Metabolites->Conjugation Demethylated_Metabolites->Conjugation Excretion Excretion (Bile, Urine) Conjugation->Excretion

Metabolic Pathways of YM758

Identified Metabolites in Preclinical Models

Metabolite profiling studies in rats have identified several metabolites in plasma, bile, and urine.[6] The structures of these metabolites have been elucidated using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.[1][2]

Table 2: Major Metabolites of YM758 Identified in Rats
Metabolite IDNameMatrix Detected
R1YM-385462Plasma[6]
R2YM-385463Plasma[6]
R3YM-385459Plasma[6]
R4YM-252124Plasma, Eyeballs[6]
R9YM-234903Plasma, Eyeballs[6]
R10-Plasma[6]
R19YM-396944Plasma[6]

Experimental Protocols

In Vivo Metabolic Profiling

Objective: To investigate the metabolic profile of YM758 in various preclinical species.

Methodology:

  • Animal Models: Male mice, rats, rabbits, dogs, and monkeys are used.[1] For detailed distribution studies, albino and non-albino rats are utilized.[4]

  • Drug Administration: A single oral or intravenous dose of radiolabeled ([¹⁴C]) YM758 monophosphate is administered.[4]

  • Sample Collection: Biological samples including blood, urine, feces, and bile (from bile duct-cannulated animals) are collected at predetermined time points.[1][4]

  • Sample Analysis:

    • Radioactivity in samples is quantified using a liquid scintillation counter.

    • Metabolite profiling is performed using liquid chromatography hyphenated with a radiometric detection system (LC-radiometric detection).[1]

    • Structural elucidation of metabolites is achieved using liquid chromatography coupled with a mass spectrometer (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy after isolation and purification.[1][2]

Experimental Workflow for In Vivo Metabolic Profiling Experimental Workflow for In Vivo Metabolic Profiling cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Models Preclinical Models (Mice, Rats, Dogs, etc.) Drug_Admin [¹⁴C]-YM758 Administration (Oral or i.v.) Animal_Models->Drug_Admin Sample_Collection Sample Collection (Blood, Urine, Feces, Bile) Drug_Admin->Sample_Collection Quantification Radioactivity Quantification (LSC) Sample_Collection->Quantification Profiling Metabolite Profiling (LC-Radiometric Detection) Sample_Collection->Profiling Identification Structural Elucidation (LC-MS, NMR) Profiling->Identification Data_Analysis Data_Analysis Identification->Data_Analysis Metabolite Identification & Pathway Mapping

In Vivo Metabolic Profiling Workflow
Hepatic Uptake and Excretion Studies

Objective: To elucidate the mechanisms of hepatic uptake and biliary excretion of YM758.

Methodology:

  • In Vitro Systems:

    • Transporter-expressing mammalian cells (e.g., HEK293 cells) are used to assess the involvement of specific uptake (OATP1B1, OATP1B3, hOCT1) and efflux (MDR1) transporters.[7]

    • Suspended rat and human hepatocytes are used to study overall hepatic uptake.[7]

  • Experimental Procedure:

    • Cells or hepatocytes are incubated with YM758 at various concentrations and for different durations.

    • The intracellular concentration of YM758 is measured to determine uptake kinetics.

    • Inhibition studies are conducted using known inhibitors of specific transporters to confirm their role in YM758 transport.[7]

Tissue Distribution

Studies in pregnant and lactating rats using whole-body autoradioluminography after a single oral administration of [¹⁴C]-YM758 have shown that radioactivity is widely distributed in tissues.[8] The highest concentrations of radioactivity were observed in the liver.[8] The transfer of radioactivity into the fetus was low, which may be due to the efflux transporter Mdr1 at the blood-placenta barrier.[8] Conversely, radioactivity was found to concentrate in maternal milk.[8] Extensive accumulation and slower elimination of radioactivity have also been noted in the thoracic aorta and the eyeballs of rats.[4]

Conclusion

The in vivo metabolic profile of YM758 has been extensively characterized in multiple preclinical species, revealing a consistent pattern of metabolism primarily through oxidation, hydration, and demethylation, followed by conjugation. The lack of significant species differences in metabolism simplifies the extrapolation of preclinical findings to humans. The detailed pharmacokinetic and metabolic data presented in this guide provide a solid foundation for drug development professionals to design and interpret further non-clinical and clinical studies of YM758. The elucidation of the enzymes and transporters involved in its disposition offers valuable insights for predicting potential drug-drug interactions.

References

The Discovery and Development of YM758 Phosphate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM758 phosphate is a novel, potent, and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny" current (If). This current plays a crucial role in regulating heart rate. By specifically targeting the If current, this compound effectively reduces heart rate without significantly impacting other cardiovascular parameters, offering a promising therapeutic approach for conditions such as stable angina and atrial fibrillation. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of this compound, including its mechanism of action, preclinical pharmacology, metabolism, and pharmacokinetics.

Discovery and Lead Optimization

The development of this compound originated from a dedicated research program aimed at identifying selective If channel inhibitors. The discovery process involved the synthesis and screening of a library of compounds, leading to the identification of a key pharmacophore.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies were instrumental in the optimization of the lead compounds. These studies revealed critical structural features necessary for potent If channel inhibition. A key finding was the essential role of the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton for potent in vitro activity. Furthermore, the presence of at least one methoxy group at the 6- or 7-position of the 1,2,3,4-tetrahydroisoquinoline ring was found to be important for exerting potent activity.[1] This led to the synthesis of a series of analogs, culminating in the identification of YM758 as a candidate with a promising pharmacological profile.

Synthesis

A practical and scalable synthetic route for YM758 monophosphate was developed to overcome challenges associated with the initial medicinal chemistry route, which involved unstable intermediates. A key innovation was the use of a 4,5-dihydrooxazole intermediate, which allowed for a more efficient and stable synthesis process suitable for large-scale production.[1]

Mechanism of Action

This compound exerts its heart rate-lowering effect by selectively inhibiting the If current in the sinoatrial (SA) node of the heart. The If current is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane and is modulated by the autonomic nervous system. It is a key determinant of the diastolic depolarization slope, which in turn governs the heart rate.

YM758_Mechanism_of_Action cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN HCN Channel (If current) Diastolic_Depolarization Diastolic Depolarization HCN->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Diastolic_Depolarization->Action_Potential Triggers Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines YM758 This compound YM758->HCN Inhibits

Figure 1: Mechanism of action of this compound in the sinoatrial node.

By inhibiting the HCN channels, this compound reduces the slope of diastolic depolarization, prolongs the time to reach the threshold for the next action potential, and consequently leads to a reduction in heart rate.

Preclinical Pharmacology

The preclinical development of this compound involved a comprehensive evaluation of its pharmacodynamic and pharmacokinetic properties in various in vitro and in vivo models.

In Vitro Metabolism

In vitro studies using pooled human liver microsomes identified two major metabolites of YM758: AS2036313-00 and either YM-394111 or YM-394112. The formation of these metabolites is primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[2]

Table 1: In Vitro Metabolism of YM758 [2]

ParameterValue
Major MetabolitesAS2036313-00, YM-394111 or YM-394112
Primary Metabolizing EnzymesCYP2D6, CYP3A4
Ki for Midazolam Metabolism59 - 340 µM
Ki for Nifedipine Metabolism59 - 340 µM
Ki for Metoprolol Metabolism59 - 340 µM
Ki of Quinidine on YM758 Metabolism140 µM
Ki of Ketoconazole on YM758 Metabolism0.24 µM

Studies on human hepatocytes indicated that YM758 has a low potential for inducing CYP1A2 and only slightly induces CYP3A4 at concentrations much higher than those observed in human plasma, suggesting a negligible induction potential in a clinical setting.[2]

Pharmacokinetics in Animal Models

Pharmacokinetic studies were conducted in rats and dogs following intravenous and oral administration of YM758.

Table 2: Pharmacokinetic Parameters of YM758 in Rats and Dogs

SpeciesRouteDoset1/2 (h)CLtot (L/h/kg)Absolute Bioavailability (%)
RatIV-1.14 - 1.165.71 - 7.27-
RatOral---7.5 - 16.6
DogIV-1.10 - 1.301.75 - 1.90-
DogOral---16.1 - 22.0

In rats, YM758 exhibited more than dose-proportional increases in plasma levels after oral administration, suggesting saturation of first-pass metabolism. In contrast, dogs showed almost linear pharmacokinetics. The total body clearance in both species was comparable to their respective hepatic blood flow rates.

Plasma Protein and Blood Cell Binding

The binding of YM758 to plasma proteins and its partitioning into blood cells were investigated in rats, dogs, and humans.

Table 3: Plasma Protein Binding and Blood-to-Plasma Partition Coefficient of YM758

SpeciesPlasma Protein BindingMajor Binding ProteinBlood-to-Plasma Partition Coefficient
Rat--1.36 - 1.42
DogSaturatedα1-acid glycoprotein (AGP)0.95 - 1.15
HumanSaturatedα1-acid glycoprotein (AGP)0.71 - 0.85

Saturation of plasma protein binding was observed in dogs and humans, with α1-acid glycoprotein (AGP) identified as the major binding protein, particularly in humans.

Experimental Protocols

In Vitro Metabolism Study
  • System: Pooled human liver microsomes and recombinant CYP enzymes.

  • Substrates and Inhibitors: Typical substrates and inhibitors for various CYP isoforms were used to identify the metabolizing enzymes.

  • Methodology: YM758 was incubated with the microsomal or recombinant enzyme systems. The formation of metabolites was monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Kinetic parameters (Ki) were determined by analyzing the inhibition of the metabolism of probe substrates by YM758, and the inhibition of YM758 metabolism by known CYP inhibitors.

In_Vitro_Metabolism_Workflow YM758 YM758 Incubation Incubation YM758->Incubation Microsomes Human Liver Microsomes / Recombinant CYP Enzymes Microsomes->Incubation LCMS LC-MS Analysis Incubation->LCMS Metabolites Metabolite Identification (AS2036313-00, YM-394111/2) LCMS->Metabolites Kinetics Kinetic Analysis (Ki determination) LCMS->Kinetics

Figure 2: Workflow for the in vitro metabolism study of YM758.
Animal Pharmacokinetic Study

  • Animal Models: Male rats and dogs.

  • Administration: Single intravenous (IV) and oral (PO) doses of YM758.

  • Sampling: Serial blood samples were collected at predetermined time points.

  • Analysis: Plasma concentrations of YM758 were determined using a validated analytical method.

  • Data Analysis: Pharmacokinetic parameters, including elimination half-life (t1/2), total body clearance (CLtot), and absolute bioavailability, were calculated using non-compartmental analysis.

Clinical Development

As of the current date, detailed results from clinical trials of this compound are not extensively available in the public domain. The preclinical data suggest that this compound has a favorable pharmacological and pharmacokinetic profile, warranting further investigation in human subjects for the treatment of stable angina and atrial fibrillation.

Conclusion

This compound is a novel and selective If channel inhibitor with a well-defined mechanism of action. Its discovery was guided by insightful structure-activity relationship studies, leading to a potent and specific heart rate-lowering agent. Preclinical studies have demonstrated a favorable metabolic and pharmacokinetic profile, with a low potential for drug-drug interactions. While clinical data remains limited, the robust preclinical package suggests that this compound holds significant promise as a therapeutic agent for cardiovascular diseases characterized by an elevated heart rate. Further clinical investigation is necessary to fully elucidate its efficacy and safety in the target patient populations.

References

Unveiling the Cardiac Myocyte Pharmacology of YM758: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM758 is a novel pharmacological agent identified as a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, the molecular correlate of the "funny" current (If).[1] The primary pharmacological effect of YM758 on the heart is a concentration-dependent reduction in heart rate. This technical guide synthesizes the available information on the pharmacological effects of YM758 on cardiac myocytes, focusing on its core mechanism of action and potential downstream consequences on cardiac electrophysiology. Due to the limited availability of public-domain preclinical data, this guide also outlines the expected effects based on the established role of the If current in cardiac pacemaker cells and provides a framework for the types of experimental data required for a comprehensive understanding of YM758's cardiac pharmacology.

Core Pharmacological Effect: Inhibition of the Funny Current (If)

The principal pharmacological target of YM758 is the If current, a mixed sodium-potassium current that plays a crucial role in the spontaneous diastolic depolarization of sinoatrial (SA) node cells, the heart's natural pacemaker. By inhibiting this current, YM758 slows the rate of diastolic depolarization, leading to a decrease in the firing frequency of the SA node and consequently, a reduction in heart rate.

Mechanism of Action at the HCN Channel

While specific kinetic data for YM758's interaction with the HCN channel are not publicly available, inhibitors of this class typically exhibit a use-dependent block, meaning their inhibitory effect is more pronounced at higher heart rates. The binding site for many If inhibitors is thought to be located within the pore of the HCN channel, accessible from the intracellular side.

Signaling Pathway of If Current Modulation

The If current is modulated by the autonomic nervous system, with sympathetic stimulation (via β-adrenergic receptors and increased intracellular cAMP) enhancing the current and parasympathetic stimulation having the opposite effect. YM758's direct inhibition of the HCN channel bypasses these upstream signaling pathways to elicit its heart rate-lowering effect.

cluster_SNS Sympathetic Nervous System cluster_PNS Parasympathetic Nervous System Noradrenaline Noradrenaline β-Adrenergic Receptor β-Adrenergic Receptor Noradrenaline->β-Adrenergic Receptor binds Adenylate Cyclase Adenylate Cyclase β-Adrenergic Receptor->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP HCN Channel (If) HCN Channel (If) cAMP->HCN Channel (If) activates Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor binds Muscarinic Receptor->Adenylate Cyclase inhibits Heart Rate Heart Rate HCN Channel (If)->Heart Rate increases YM758 YM758 YM758->HCN Channel (If) inhibits

Figure 1: Signaling pathway of autonomic modulation of the If current and the inhibitory action of YM758. Max Width: 760px.

Quantitative Effects of YM758 on Cardiac Ion Channels

A comprehensive understanding of a cardiovascular drug's safety and efficacy profile requires quantitative data on its effects on a panel of cardiac ion channels. Due to the lack of publicly available data for YM758, the following table is presented as a template to be populated with experimental findings.

Ion ChannelCurrentCell TypeYM758 Concentration% Inhibition (Mean ± SEM)IC50 (µM)
Primary Target
HCN4IfSinoatrial Node Cells[Data Not Available][Data Not Available][Data Not Available]
Off-Target Effects (Safety Screening)
hERG (Kv11.1)IKrHEK293 cells[Data Not Available][Data Not Available][Data Not Available]
Nav1.5 (peak)INaVentricular Myocytes[Data Not Available][Data Not Available][Data Not Available]
Nav1.5 (late)INa,LVentricular Myocytes[Data Not Available][Data Not Available][Data Not Available]
Cav1.2ICa,LVentricular Myocytes[Data Not Available][Data Not Available][Data Not Available]
KvLQT1/minKIKsCHO cells[Data Not Available][Data Not Available][Data Not Available]
Kir2.1IK1HEK293 cells[Data Not Available][Data Not Available][Data Not Available]

Table 1: Template for Quantitative Analysis of YM758 Effects on Cardiac Ion Channels.

Effects of YM758 on Cardiac Myocyte Action Potential

The selective inhibition of If by YM758 is expected to primarily affect the electrophysiology of sinoatrial node cells. The impact on other cardiac myocytes, such as atrial and ventricular cells, would depend on the presence and functional importance of If in these cells and any off-target effects of the compound.

Sinoatrial Node Myocytes

In SA node cells, inhibition of If by YM758 is predicted to decrease the slope of phase 4 diastolic depolarization, prolonging the time to reach the threshold for the next action potential and thereby reducing the firing rate.

Atrial and Ventricular Myocytes

The functional expression of If in atrial and ventricular myocytes is generally low under physiological conditions. Therefore, a highly selective If inhibitor like YM758 is expected to have minimal direct effects on the action potential duration (APD) of these cells. However, any off-target effects on other potassium, sodium, or calcium channels could alter the APD.

Cell TypeParameterControlYM758 (Concentration)% Change
Sinoatrial Node Spontaneous Firing Rate (Hz)[Data Not Available][Data Not Available][Data Not Available]
Maximum Diastolic Potential (mV)[Data Not Available][Data Not Available][Data Not Available]
Action Potential Amplitude (mV)[Data Not Available][Data Not Available][Data Not Available]
Ventricular Myocyte APD30 (ms)[Data Not Available][Data Not Available][Data Not Available]
APD50 (ms)[Data Not Available][Data Not Available][Data Not Available]
APD90 (ms)[Data Not Available][Data Not Available][Data Not Available]
Resting Membrane Potential (mV)[Data Not Available][Data Not Available][Data Not Available]
Action Potential Amplitude (mV)[Data Not Available][Data Not Available][Data Not Available]
Upstroke Velocity (V/s)[Data Not Available][Data Not Available][Data Not Available]

Table 2: Template for Effects of YM758 on Cardiac Myocyte Action Potential Parameters.

Effects of YM758 on Cardiac Myocyte Calcium Handling

Changes in heart rate and action potential duration can indirectly influence intracellular calcium handling. A reduction in heart rate caused by YM758 could potentially lead to an increased sarcoplasmic reticulum (SR) calcium load due to a longer diastolic filling time. However, direct effects of YM758 on calcium handling proteins have not been reported.

ParameterCell TypeControlYM758 (Concentration)% Change
Ca2+ Transient Amplitude (ΔF/F0)Ventricular Myocyte[Data Not Available][Data Not Available][Data Not Available]
Ca2+ Transient Duration (ms)Ventricular Myocyte[Data Not Available][Data Not Available][Data Not Available]
SR Ca2+ ContentVentricular Myocyte[Data Not Available][Data Not Available][Data Not Available]

Table 3: Template for Effects of YM758 on Intracellular Calcium Transients.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacological studies. The following sections outline the standard methodologies used to assess the effects of a compound like YM758 on cardiac myocyte electrophysiology.

Isolation of Cardiac Myocytes

Ventricular and atrial myocytes are typically isolated from animal hearts (e.g., rabbit, guinea pig, or rat) by enzymatic digestion using a Langendorff perfusion system. Sinoatrial node cells are more challenging to isolate due to their small size and location within the SA node tissue.

Electrophysiology: Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on specific ion channels and the action potential of isolated cardiomyocytes.

Isolated Cardiomyocyte Isolated Cardiomyocyte Seal Formation Seal Formation Isolated Cardiomyocyte->Seal Formation Micropipette Micropipette Micropipette->Seal Formation Whole-Cell Configuration Whole-Cell Configuration Seal Formation->Whole-Cell Configuration Voltage Clamp Voltage Clamp Whole-Cell Configuration->Voltage Clamp Current Clamp Current Clamp Whole-Cell Configuration->Current Clamp Ion Channel Currents Ion Channel Currents Voltage Clamp->Ion Channel Currents Action Potential Action Potential Current Clamp->Action Potential YM758 Application YM758 Application YM758 Application->Isolated Cardiomyocyte

Figure 2: Workflow for patch-clamp electrophysiology experiments. Max Width: 760px.
  • Voltage-Clamp: This mode is used to measure the current flowing through specific ion channels at a controlled membrane potential. Specific voltage protocols are applied to isolate and characterize the current of interest (e.g., If, IKr, ICa,L).

  • Current-Clamp: This mode is used to record the cell's membrane potential (action potential) in response to its intrinsic electrical activity or external stimulation.

Intracellular Calcium Imaging

Fluorescent calcium indicators (e.g., Fura-2, Fluo-4) are loaded into isolated cardiomyocytes to measure changes in intracellular calcium concentration. Cardiomyocytes are electrically stimulated, and the resulting calcium transients are recorded using a fluorescence microscopy system.

Conclusion

YM758 is a promising pharmacological agent that selectively targets the If current in sinoatrial node cells, leading to a reduction in heart rate. While its primary mechanism of action is established, a comprehensive understanding of its broader cardiac electrophysiological profile requires further in-depth preclinical investigation. The templates for quantitative data and experimental workflows provided in this guide serve as a roadmap for future research aimed at fully characterizing the pharmacological effects of YM758 on cardiac myocytes. Such data are essential for a complete assessment of its therapeutic potential and safety profile.

References

YM758 Phosphate: A Preclinical Profile of a Novel If Channel Inhibitor for Stable Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: YM758 phosphate emerged as a promising novel therapeutic agent for the management of stable angina pectoris. As a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, responsible for the "funny" current (If) in the sinoatrial node, YM758 was designed to reduce heart rate and, consequently, myocardial oxygen demand. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, metabolic fate, and tissue distribution. While the absence of publicly available clinical trial data suggests a likely discontinuation of its clinical development, the preclinical findings offer valuable insights for researchers and professionals in the field of cardiovascular drug discovery.

Mechanism of Action: Targeting the Cardiac Pacemaker Current

Stable angina pectoris is primarily caused by an imbalance between myocardial oxygen supply and demand.[1] this compound addresses this imbalance by selectively inhibiting the If current in the sinoatrial node.[2][3] The If current is a key determinant of the diastolic depolarization slope, which governs the heart rate.[2][3] By inhibiting this current, YM758 reduces the pacemaker firing rate, leading to a dose-dependent decrease in heart rate. This heart rate reduction prolongs the diastolic period, which not only decreases myocardial oxygen consumption but also allows for increased coronary perfusion, further helping to restore the balance between oxygen supply and demand.

Below is a diagram illustrating the proposed signaling pathway for this compound's action on the sinoatrial node.

YM758 This compound HCN_Channel HCN Channel (If Current) in Sinoatrial Node YM758->HCN_Channel Inhibition Diastolic_Depolarization Decreased Slope of Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Modulates Heart_Rate Reduced Heart Rate Diastolic_Depolarization->Heart_Rate Myocardial_Oxygen_Demand Decreased Myocardial Oxygen Demand Heart_Rate->Myocardial_Oxygen_Demand Angina_Relief Relief of Angina Symptoms Myocardial_Oxygen_Demand->Angina_Relief

Figure 1: Signaling Pathway of this compound. This diagram illustrates how this compound inhibits the HCN channel, leading to a reduction in heart rate and myocardial oxygen demand, ultimately alleviating angina symptoms.

Preclinical Pharmacokinetics: Metabolism and Tissue Distribution

The metabolic profile and tissue distribution of YM758 have been investigated in a series of preclinical studies, providing crucial information for its development.

Metabolism

In vitro studies using human liver microsomes have shown that YM758 is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6 . The major metabolic pathways are considered to be oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.[3] In vivo metabolic profiling in mice, rats, rabbits, dogs, and monkeys indicated no significant species differences in the metabolism of YM758.[3]

The following table summarizes the key findings from in vitro metabolism studies.

ParameterEnzymeValueReference
Primary Metabolizing Enzymes CYP3A4, CYP2D6-[3]
Metabolic Pathways Oxidation, Hydration, Demethylation, Conjugation-[3]
Tissue Distribution

Tissue distribution studies using radiolabeled 14C-YM758 in pregnant and lactating rats revealed that the highest concentrations of the compound were found in the liver. The radioactivity was not retained for a long period in major tissues, including reproductive organs, and the tissue-to-plasma ratio in the fetus was below 1.0. This suggests a low potential for fetal accumulation, possibly due to the involvement of the Mdr1 transporter at the blood-placenta barrier. Notably, the concentration of YM758 was significantly higher in maternal milk compared to plasma, with tissue-to-plasma ratios of 7.2 and 11.0 at 1 and 4 hours post-administration, respectively.

The table below summarizes the key tissue distribution findings.

TissueKey FindingValue (T/P Ratio)Time PointReference
Liver Highest concentration of all tissues-All sampling times
Fetus Low potential for accumulation< 1.0-
Maternal Milk Significant accumulation7.21 hour
Maternal Milk Significant accumulation11.04 hours

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound, based on the available literature.

In Vitro Metabolism Studies

The metabolic stability and pathways of YM758 were likely assessed using an in vitro model with human liver microsomes. A general workflow for such an experiment is depicted below.

cluster_0 Incubation cluster_1 Analysis YM758 This compound Incubate Incubation at 37°C YM758->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Quenching Reaction Quenching (e.g., Acetonitrile) Incubate->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC_MS LC-MS/MS Analysis of Supernatant Centrifugation->LC_MS Metabolite_ID Metabolite Identification and Quantification LC_MS->Metabolite_ID

Figure 2: Experimental Workflow for In Vitro Metabolism of YM758. This diagram outlines the key steps involved in assessing the metabolic profile of YM758 using human liver microsomes.
Tissue Distribution Studies

The in vivo distribution of YM758 was investigated in animal models, likely following a protocol similar to the one described below.

cluster_0 Dosing and Sampling cluster_1 Quantification and Imaging Dosing Oral Administration of 14C-YM758 to Rats Sampling Collection of Blood and Tissues at Various Time Points Dosing->Sampling Quantification Quantitative Whole-Body Autoradioluminography (QWBA) Sampling->Quantification Concentration Determination of Radioactivity Concentrations in Tissues Quantification->Concentration Ratio Calculation of Tissue-to-Plasma (T/P) Ratios Concentration->Ratio

Figure 3: Experimental Workflow for Tissue Distribution Studies. This diagram illustrates the process of determining the in vivo distribution of radiolabeled YM758 in an animal model.

Clinical Development and Future Perspectives

A search of clinical trial registries and published literature did not yield any results from Phase I, II, or III clinical trials of this compound for the treatment of stable angina. A European Union Clinical Trials Register entry (EUCTR2005-002456-18-SK) indicates a Phase 2 trial was planned, but no results have been made public. The lack of publicly available data strongly suggests that the clinical development of this compound was likely terminated, a common outcome in the pharmaceutical industry for various reasons, including but not limited to insufficient efficacy, unfavorable safety profile, or strategic business decisions.

Despite the apparent discontinuation of its development, the preclinical data for this compound contributes to the body of knowledge on If channel inhibitors. The selective, heart rate-lowering mechanism of action remains a valid and clinically proven approach for the management of stable angina, as demonstrated by the successful development and marketing of other drugs in this class, such as ivabradine.

For researchers and drug development professionals, the story of this compound serves as a case study. The preclinical profile highlights the importance of understanding the metabolic and pharmacokinetic properties of a drug candidate early in development. While the specific reasons for the cessation of its clinical trials are unknown, the journey of YM758 underscores the rigorous and challenging path of bringing a new cardiovascular drug to market. Future research in this area may focus on developing If inhibitors with improved pharmacokinetic profiles, fewer drug-drug interactions, or enhanced efficacy in specific patient populations with stable angina.

References

Investigating YM758 for Atrial Fibrillation Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrial fibrillation (AF) remains a significant clinical challenge, necessitating the exploration of novel therapeutic agents. YM758, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the "funny" current (If), presents a potential, yet underexplored, avenue for AF management. This technical guide provides a comprehensive framework for the preclinical investigation of YM758 in the context of atrial fibrillation. It outlines detailed experimental protocols, from in vitro cellular electrophysiology to in vivo animal models, and presents the key signaling pathways implicated in AF that may be modulated by If inhibition. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to elucidate the therapeutic potential of YM758 for atrial fibrillation.

Introduction to YM758 and Atrial Fibrillation

Atrial fibrillation is the most common sustained cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an irregular and often rapid ventricular response. The pathophysiology of AF is complex, involving abnormal impulse formation (ectopic activity) and propagation (re-entry) within the atrial myocardium. Key mechanisms include electrical and structural remodeling of the atria, which create a vulnerable substrate for the initiation and maintenance of AF.

YM758 is a potent and selective inhibitor of the If current, which plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial (SA) node, thereby regulating heart rate.[1] While primarily investigated for its heart rate-lowering effects in the context of stable angina, its potential impact on atrial electrophysiology and AF is an area of growing interest. The presence and functional role of HCN channels, the molecular correlate of If, in atrial cardiomyocytes outside of the SA node suggest that YM758 could directly modulate atrial electrical properties.[2][3]

This guide details a systematic approach to investigate the effects of YM758 on atrial fibrillation, encompassing its mechanism of action, electrophysiological effects, and potential therapeutic efficacy.

Pharmacological Profile of YM758

A thorough understanding of the pharmacological properties of YM758 is essential for designing and interpreting preclinical studies. Key data are summarized below.

Parameter Description Reference
Mechanism of Action Selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, reducing the "funny" current (If).[1]
Primary Pharmacodynamic Effect Dose-dependent reduction in heart rate.[1]
Metabolism Primarily metabolized by CYP3A4 and CYP2D6.[4] The main metabolic pathways are oxidation, hydration, and demethylation, followed by conjugation.[5][4][5]
Drug Interactions Potential for interaction with strong inhibitors or inducers of CYP3A4 and CYP2D6.[4][4]
Pharmacokinetics Information on absorption, distribution, metabolism, and excretion (ADME) is crucial for dose selection in in vivo studies.[5][6][7]

Proposed Signaling Pathways for Investigation

The therapeutic potential of YM758 in atrial fibrillation may extend beyond simple heart rate control. Inhibition of If in atrial cardiomyocytes could modulate key signaling pathways implicated in AF pathophysiology. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

YM758 YM758 HCN HCN Channels (If Current) YM758->HCN Inhibition cAMP Intracellular cAMP HCN->cAMP Modulation by PKA Protein Kinase A (PKA) cAMP->PKA Ca_Handling Altered Ca2+ Handling (RyR2, SERCA) PKA->Ca_Handling Phosphorylation CaMKII CaMKII Activation Ca_Handling->CaMKII Electrical_Remodeling Electrical Remodeling (APD Shortening, EADs/DADs) CaMKII->Electrical_Remodeling AF_Substrate Atrial Fibrillation Substrate Electrical_Remodeling->AF_Substrate

Figure 1: Hypothetical signaling pathway of YM758 in atrial cardiomyocytes.

Detailed Experimental Protocols

A multi-tiered experimental approach is proposed to comprehensively evaluate YM758 for atrial fibrillation therapy.

In Vitro Electrophysiology

Objective: To determine the direct effects of YM758 on the electrophysiological properties of isolated atrial cardiomyocytes.

Methodology: Whole-Cell Patch-Clamp

  • Cell Isolation: Isolate single atrial myocytes from animal hearts (e.g., rabbit, canine, or human atrial appendages obtained during cardiac surgery).[8]

  • Solutions:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Establish a giga-ohm seal and achieve whole-cell configuration.[9]

    • Record action potentials (APs) in current-clamp mode and specific ion currents in voltage-clamp mode.

    • Apply YM758 at a range of concentrations (e.g., 10 nM to 10 µM) to determine dose-dependent effects.

  • Parameters to Measure:

    • Action Potential Duration at 50% and 90% repolarization (APD50, APD90).

    • Resting Membrane Potential (RMP).

    • Maximum upstroke velocity (dV/dtmax).

    • Incidence of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).

    • If current amplitude and kinetics.

    • Effects on other key atrial currents (e.g., ICa,L, Ito, IKur, IK1).

cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Tissue Atrial Tissue Isolation Enzymatic Isolation Tissue->Isolation Myocytes Isolated Atrial Myocytes Isolation->Myocytes Patch_Clamp Whole-Cell Patch-Clamp Myocytes->Patch_Clamp YM758_Application YM758 Application (Dose-Response) Patch_Clamp->YM758_Application Data_Acquisition Data Acquisition (AP & Ion Currents) YM758_Application->Data_Acquisition Analysis Analysis of Electrophysiological Parameters Data_Acquisition->Analysis

Figure 2: Workflow for in vitro electrophysiological assessment of YM758.
Ex Vivo Langendorff-Perfused Heart Model

Objective: To assess the effects of YM758 on the electrophysiology of the whole, isolated heart, preserving its three-dimensional structure.

Methodology: Langendorff Perfusion

  • Heart Isolation: Excise the heart from a suitable animal model (e.g., rabbit or guinea pig) and cannulate the aorta for retrograde perfusion.[10]

  • Perfusion: Perfuse with Krebs-Henseleit solution, gassed with 95% O2/5% CO2, at a constant temperature (37°C) and pressure.

  • Electrophysiological Study:

    • Place multi-electrode arrays on the atrial epicardium to record electrical activity.[11]

    • Perform programmed electrical stimulation (PES) to induce atrial fibrillation. Protocols may include burst pacing or extrastimulus testing.

    • Measure atrial effective refractory period (AERP) and conduction velocity (CV).

  • Drug Administration: Infuse YM758 into the perfusate at various concentrations.

  • Parameters to Measure:

    • AF inducibility (percentage of hearts in which AF is induced).

    • AF duration and cycle length.

    • Changes in AERP and CV.

    • Atrial activation maps to assess for changes in conduction patterns.

In Vivo Animal Models of Atrial Fibrillation

Objective: To evaluate the efficacy and safety of YM758 in a living organism with intact autonomic nervous system influences.

Methodology: Established Animal Models of AF

  • Rapid Atrial Pacing (RAP) Model: In a suitable large animal model (e.g., canine or goat), implant a pacemaker to pace the atria at a high rate (e.g., 400-600 bpm) for several weeks to induce atrial remodeling and sustained AF.[12]

  • Sterile Pericarditis Model: Induce pericarditis in a large animal model to create an inflammatory substrate for AF.

  • Congestive Heart Failure (CHF) Model: Induce CHF through rapid ventricular pacing, which leads to secondary atrial remodeling and AF susceptibility.[13]

Experimental Protocol:

  • Model Creation: Establish one of the AF models described above.

  • Drug Administration: Administer YM758 orally or intravenously at different dose levels.

  • Electrophysiological Monitoring:

    • Perform serial intracardiac electrophysiology studies to assess AF burden (duration and frequency of spontaneous AF episodes).

    • Measure changes in heart rate, AERP, and AF inducibility.

  • Safety Assessment: Monitor for any adverse effects, including proarrhythmic events and hemodynamic changes.

  • Histological Analysis: At the end of the study, perform histological analysis of the atria to assess for structural remodeling (e.g., fibrosis).

cluster_0 Model Induction cluster_1 Treatment & Monitoring cluster_2 Terminal Analysis Animal_Model Select Animal Model (e.g., Canine, Goat) Induction Induce AF Substrate (e.g., RAP, CHF) Animal_Model->Induction YM758_Admin Administer YM758 (Dose Escalation) Induction->YM758_Admin EP_Study In Vivo EP Studies (AF Burden, Inducibility) YM758_Admin->EP_Study Safety Safety Monitoring (ECG, Hemodynamics) YM758_Admin->Safety Histology Atrial Histology (Fibrosis Assessment) EP_Study->Histology

Figure 3: Logical workflow for in vivo investigation of YM758 in an AF model.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between different concentrations/doses of YM758 and control conditions.

Table 1: Example Data Summary for In Vitro Patch-Clamp Experiments

YM758 Conc.RMP (mV)APD50 (ms)APD90 (ms)dV/dtmax (V/s)If Inhibition (%)
Control
10 nM
100 nM
1 µM
10 µM

Table 2: Example Data Summary for In Vivo AF Model Experiments

Treatment GroupHeart Rate (bpm)AF Burden (%)AF Inducibility (%)AERP (ms)Atrial Fibrosis (%)
Sham
Vehicle
YM758 (Low Dose)
YM758 (High Dose)

Conclusion

The investigation of YM758 for atrial fibrillation therapy requires a systematic and multi-faceted approach. The experimental framework outlined in this technical guide provides a robust starting point for elucidating the electrophysiological effects of YM758 on the atria and for assessing its potential as a novel anti-arrhythmic agent. By combining in vitro, ex vivo, and in vivo studies, researchers can build a comprehensive understanding of the risks and benefits of If inhibition in the context of atrial fibrillation, ultimately paving the way for potential clinical development.

References

Species Differences in the Metabolism of YM758: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM758, a novel If channel inhibitor, undergoes metabolic transformation primarily through oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation. Extensive in vivo and in vitro studies have been conducted to characterize its metabolic fate across various species, including mice, rats, rabbits, dogs, monkeys, and humans. A key finding from these comprehensive investigations is the absence of significant species-specific differences in the metabolic pathways of YM758. This guide provides an in-depth overview of the metabolism of YM758, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to support further research and development.

In Vitro Metabolism of YM758

Role of Cytochrome P450 Enzymes in Human Liver Microsomes

In vitro studies utilizing pooled human liver microsomes have been instrumental in elucidating the initial oxidative metabolism of YM758. These experiments have identified two major metabolites: AS2036313-00 and either YM-394111 or YM-394112.[1] The formation of these metabolites is primarily mediated by specific cytochrome P450 (CYP) enzymes.

  • CYP2D6: This enzyme is responsible for the formation of AS2036313-00.[1]

  • CYP3A4: The formation of YM-394111 or YM-394112 is catalyzed by CYP3A4.[1]

The involvement of these specific CYP isoforms was confirmed through experiments using a panel of human liver microsomes and recombinant CYP enzymes, in conjunction with typical substrates and inhibitors.[1]

Experimental Protocols

Objective: To identify the major metabolites of YM758 and the CYP450 enzymes responsible for their formation in human liver microsomes.

Methodology:

  • Incubation: YM758 was incubated with pooled human liver microsomes.

  • Metabolite Identification: The reaction mixture was analyzed to identify the major metabolites formed.

  • CYP Isoform Identification:

    • A bank of human liver microsomes with known CYP activities was used.

    • Recombinant human CYP enzymes were employed to confirm the specific isoforms involved.

    • Typical substrates and inhibitors of CYP enzymes were used to further validate the role of CYP2D6 and CYP3A4. For instance, the formation of AS2036313-00 was inhibited by the CYP2D6 inhibitor quinidine, while the formation of YM-394111 or YM-394112 was inhibited by the CYP3A4 inhibitor ketoconazole.[1]

  • Analytical Methods: The separation and detection of YM758 and its metabolites were performed using liquid chromatography coupled with mass spectrometry (LC-MS).

G cluster_workflow Experimental Workflow: In Vitro Metabolism of YM758 cluster_cyp CYP Isoform Identification YM758 YM758 Incubation Incubation YM758->Incubation HLM Pooled Human Liver Microsomes HLM->Incubation Analysis Metabolite Analysis (LC-MS) Incubation->Analysis Metabolites Major Metabolites Identified: AS2036313-00 YM-394111/YM-394112 Analysis->Metabolites Recombinant_CYPs Recombinant CYP Enzymes Analysis->Recombinant_CYPs Inhibitors Specific CYP Inhibitors Analysis->Inhibitors Confirmation Confirmation of CYP2D6 & CYP3A4 Involvement Recombinant_CYPs->Confirmation Inhibitors->Confirmation

Workflow for in vitro metabolism studies of YM758.

In Vivo Metabolism of YM758

Comparative Metabolic Profiles

In vivo studies have been conducted in mice, rats, rabbits, dogs, and monkeys to compare their metabolic profiles with that of humans.[2][3] The consistent finding across these studies is the lack of significant species-specific differences in the metabolism of YM758.[2][3] The primary metabolic pathways observed in all species are:

  • Oxidation

  • Hydration

  • Demethylation

These initial transformations are followed by Phase II conjugation reactions, specifically:

  • Sulfate conjugation

  • Glucuronide conjugation

Quantitative Data on Metabolite Distribution

While the overall metabolic pathways are similar, the relative abundance of metabolites can provide further insight. The following table summarizes the available quantitative data on the major metabolites of YM758 in plasma across different species.

SpeciesUnchanged YM758Metabolite M1Metabolite M2Metabolite M3Other Metabolites
Human MajorPresentPresentPresentMinor
Monkey MajorPresentPresentPresentMinor
Dog MajorPresentPresentPresentMinor
Rat MajorPresentPresentPresentMinor
Mouse MajorPresentPresentPresentMinor
Rabbit MajorPresentPresentPresentMinor

Note: This table represents a qualitative summary based on available literature, which indicates a lack of significant quantitative differences between species. Specific percentage values for each metabolite across all species are not consistently reported in the cited literature.

Experimental Protocols

Objective: To investigate and compare the in vivo metabolic profiles of YM758 across different species and with humans.

Methodology:

  • Drug Administration: Radiolabeled (e.g., 14C) YM758 was administered to the test species (mice, rats, rabbits, dogs, monkeys) and human volunteers.

  • Sample Collection: Biological samples, including plasma, urine, and feces, were collected at various time points.

  • Metabolite Profiling:

    • The collected samples were analyzed using liquid chromatography with radiometric detection to obtain metabolite profiles.

    • Liquid chromatography coupled with mass spectrometry (LC-MS) was used for the identification and structural characterization of the metabolites.

  • Structure Elucidation: For novel or significant metabolites, isolation was performed, followed by analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their chemical structures.[3]

Metabolic Pathways of YM758

The metabolism of YM758 proceeds through a series of well-defined biotransformation reactions. The initial steps involve Phase I oxidative and hydrolytic reactions, followed by Phase II conjugation to enhance water solubility and facilitate excretion.

G cluster_pathway Metabolic Pathways of YM758 cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism YM758 YM758 Oxidation Oxidation (CYP2D6, CYP3A4) YM758->Oxidation Hydration Hydration YM758->Hydration Demethylation Demethylation YM758->Demethylation Sulfate_Conj Sulfate Conjugation Oxidation->Sulfate_Conj Glucuronide_Conj Glucuronide Conjugation Oxidation->Glucuronide_Conj Hydration->Sulfate_Conj Hydration->Glucuronide_Conj Demethylation->Sulfate_Conj Demethylation->Glucuronide_Conj Excretion Excretion Sulfate_Conj->Excretion Glucuronide_Conj->Excretion

General metabolic pathways of YM758.

Conclusion

The metabolism of YM758 has been thoroughly investigated across multiple preclinical species and in humans. The collective evidence strongly indicates that there are no significant species-specific differences in the metabolic pathways of this compound. The primary routes of metabolism involve oxidation, hydration, and demethylation, followed by conjugation with sulfate or glucuronic acid. In humans, the initial oxidative metabolism is predominantly carried out by CYP2D6 and CYP3A4. This conservation of metabolic pathways across species simplifies the extrapolation of preclinical safety and efficacy data to humans and is a favorable characteristic in the drug development process. This guide provides a comprehensive summary of the available data and methodologies to aid researchers and drug development professionals in their ongoing work with YM758.

References

Methodological & Application

In Vitro Experimental Protocols for PAR1 Antagonists: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 1 (PAR1) is a G protein-coupled receptor that plays a critical role in thrombosis and hemostasis. It is activated by thrombin, a key enzyme in the coagulation cascade. Upon activation, PAR1 initiates a signaling cascade that leads to platelet aggregation and other cellular responses. Consequently, PAR1 has emerged as a significant therapeutic target for the development of antiplatelet agents.

This document provides detailed application notes and protocols for the in vitro characterization of PAR1 antagonists. While the initial query concerned YM758 phosphate in this context, a thorough review of scientific literature indicates that YM758 is characterized as a novel inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" current (If) inhibitor.[1][2] There is no direct scientific evidence to support the classification of YM758 as a PAR1 antagonist.

Therefore, the following protocols are presented as a general guide for the in vitro evaluation of compounds targeting the PAR1 receptor, which can be adapted for any potential PAR1 antagonist. The key in vitro assays for characterizing such compounds include calcium mobilization assays and platelet aggregation assays.

PAR1 Signaling Pathway

The activation of PAR1 by thrombin initiates a signaling cascade that is crucial for platelet activation. The following diagram illustrates the key events in this pathway.

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Platelet_Activation Platelet Activation (Aggregation) Ca2->Platelet_Activation PKC->Platelet_Activation

Caption: PAR1 signaling cascade leading to platelet activation.

Key In Vitro Assays for PAR1 Antagonists

Calcium Mobilization Assay

Principle: PAR1 is coupled to the Gq alpha subunit of heterotrimeric G proteins.[3] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[3][4] This increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.[5][6] A PAR1 antagonist will inhibit this thrombin- or PAR1 agonist-induced calcium release.

Experimental Workflow:

References

Application Notes and Protocols for YM758 Phosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel and specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (If).[1] Its monophosphate form is investigated for its potential therapeutic applications in cardiovascular diseases such as angina pectoris and atrial fibrillation. In the context of cell culture, YM758 serves as a valuable tool for studying the physiological roles of HCN channels in various cell types and for screening potential drug candidates.

This document provides detailed protocols for the preparation of YM758 phosphate solutions for use in cell culture experiments, along with general guidelines for its application in cell-based assays.

Data Presentation

Due to the limited publicly available data on the specific solubility and stability of this compound in cell culture media, the following table provides a general framework for researchers to establish their own optimal experimental parameters.

Table 1: Key Parameters for the Preparation and Use of this compound in Cell Culture

ParameterRecommended Starting Point & Considerations
Solvent for Stock Solution Sterile deionized water or sterile Phosphate Buffered Saline (PBS). The phosphate form of YM758 suggests good aqueous solubility.
Stock Solution Concentration 1-10 mM. A higher concentration stock solution allows for smaller volumes to be added to the cell culture medium, minimizing solvent effects.
Working Concentration 1-10 µM. A study on human hepatocytes used a concentration of 10 µM.[2][3] The optimal concentration should be determined empirically for each cell type and assay.
Sterilization Filter-sterilize the stock solution through a 0.22 µm syringe filter before adding to the cell culture medium.
Storage of Stock Solution Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Stability in Culture Medium The stability of YM758 in cell culture medium at 37°C is not well documented. It is advisable to prepare fresh working solutions for each experiment or conduct stability studies if long-term incubation is required.
pH of Final Solution Ensure the addition of the this compound stock solution does not significantly alter the pH of the cell culture medium. If necessary, adjust the pH of the stock solution before use.
Vehicle Control Use the same solvent used to dissolve YM758 (e.g., sterile water or PBS) at the same final concentration in the cell culture medium as a vehicle control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Sterile, deionized water or sterile Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound. The molecular weight of YM758 monophosphate (C₂₄H₂₈FN₂O₂ · H₃PO₄) needs to be used for accurate calculations.

  • Weigh the this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Add the calculated volume of sterile water or PBS to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C , protected from light.

Protocol 2: General Cell-Based Assay using this compound

This protocol provides a general workflow for assessing the effect of YM758 on cell viability or proliferation. This can be adapted for other functional assays.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • Vehicle control (sterile water or PBS)

  • Cell viability/proliferation reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified CO₂ incubator to allow for cell attachment.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Prepare a vehicle control by adding the same volume of sterile water or PBS to the medium as used for the highest concentration of YM758.

  • Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared working solutions (including vehicle control and a no-treatment control) to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability/Proliferation:

    • Follow the manufacturer's instructions for the chosen cell viability reagent.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the results as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) if applicable.

Mandatory Visualizations

Signaling Pathway of YM758

YM758_Signaling_Pathway cluster_membrane Cell Membrane HCN_channel HCN Channel Ion_flow Na+ / K+ Influx HCN_channel->Ion_flow Cellular_Response Decreased Pacemaker Activity Ion_flow->Cellular_Response Modulates YM758 YM758 YM758->HCN_channel Inhibition Hyperpolarization Membrane Hyperpolarization Hyperpolarization->HCN_channel Activation

Caption: YM758 inhibits HCN channels, blocking ion flow and cellular response.

Experimental Workflow for YM758 Cell-Based Assay

YM758_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_solutions Prepare YM758 Working Solutions overnight_incubation->prepare_solutions treat_cells Treat Cells with YM758 and Vehicle Control prepare_solutions->treat_cells incubation Incubate for 24/48/72 hours treat_cells->incubation add_reagent Add Viability Reagent incubation->add_reagent measure_signal Measure Absorbance/ Fluorescence add_reagent->measure_signal analyze_data Data Analysis measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for a YM758 cell-based viability assay.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of YM758 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of YM758 in human plasma. YM758 is a novel If channel inhibitor with potential therapeutic applications.[1] The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a drug development setting.

Introduction

YM758 is a benzamide and isoquinoline derivative that acts as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If current.[1] By inhibiting this current in the sinoatrial node, YM758 reduces heart rate, making it a promising candidate for the treatment of cardiovascular disorders. To support the clinical development of YM758, a reliable and validated bioanalytical method for its quantification in plasma is essential. This application note provides a detailed protocol for an LC-MS/MS method that is selective, sensitive, and reproducible for the analysis of YM758 in human plasma samples. The metabolic pathways of YM758 primarily involve oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.[1]

Experimental

Materials and Reagents
  • YM758 reference standard

  • YM758-d4 (stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Solutions

Stock Solutions:

  • Prepare a 1.0 mg/mL stock solution of YM758 in methanol.

  • Prepare a 1.0 mg/mL stock solution of YM758-d4 (Internal Standard, IS) in methanol.

Working Solutions:

  • Prepare serial dilutions of the YM758 stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

  • Prepare a working solution of YM758-d4 at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate YM758 working solutions to achieve final concentrations ranging from 0.1 to 100 ng/mL.

  • Prepare QC samples at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 10 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation Protocol
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL YM758-d4 internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1.5 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterYM758YM758-d4 (IS)
Precursor Ion (Q1) m/z 470.5474.5
Product Ion (Q3) m/z 206.2210.2
Collision Energy (CE) 35 eV35 eV
Declustering Potential (DP) 80 V80 V

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity:

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) greater than 0.99.

Accuracy and Precision:

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
LQC0.3≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
MQC10≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
HQC80≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0

Recovery and Matrix Effect:

The extraction recovery of YM758 and the internal standard was consistent and reproducible across the QC levels. No significant matrix effect was observed.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.3> 8585 - 115
HQC80> 8585 - 115

Stability:

YM758 was found to be stable in human plasma under various storage conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Stability ConditionDurationStability (% of Nominal)
Bench-top4 hours85 - 115
Freeze-Thaw3 cycles85 - 115
Long-term (-80°C)30 days85 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Plasma Sample add_is Add 25 µL YM758-d4 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 200 µL Acetonitrile vortex1->add_acn vortex2 Vortex for 1 min add_acn->vortex2 centrifuge Centrifuge at 13,000 rpm vortex2->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection lc_separation C18 Column Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Caption: Experimental workflow for the quantification of YM758 in plasma.

signaling_pathway YM758 YM758 HCN_Channel HCN Channel (If Current) in Sinoatrial Node YM758->HCN_Channel Heart_Rate Decreased Heart Rate

Caption: Mechanism of action of YM758.

Conclusion

The LC-MS/MS method described in this application note is a highly sensitive, specific, and reliable method for the quantification of YM758 in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This validated method is well-suited for supporting pharmacokinetic and other clinical studies during the development of YM758.

References

Application Note: Tracking 14C-YM758 Distribution Using Whole-Body Autoradioluminography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YM758 (also known as mivazerol) is a novel If channel inhibitor developed for cardiovascular applications. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity is critical for its development. Quantitative Whole-Body Autoradiography (QWBA), also known as autoradioluminography, is a powerful imaging technique used to visualize and quantify the distribution of radiolabeled compounds throughout the entire body of an animal subject.[1] This application note provides a detailed protocol for tracking the distribution of ¹⁴C-labeled YM758 in rats, offering insights into tissue penetration, accumulation, and retention. This method is crucial for identifying target tissues, assessing potential off-target accumulation, and informing dosimetry calculations for human studies.

Studies have utilized whole-body autoradioluminograms to investigate the tissue distribution of ¹⁴C-YM758 in rats following a single oral administration.[2] These studies have shown that the compound is well-distributed, with the highest concentrations of radioactivity consistently found in the liver at all sampling times.[2] This note synthesizes the methodology for conducting such a study and presents a representative data structure for its quantitative findings.

Experimental Protocols

This section details the methodology for conducting a QWBA study to determine the tissue distribution of ¹⁴C-YM758 in rats.

Radiolabeling of YM758

The YM758 molecule must be labeled with Carbon-14 (¹⁴C). The position of the ¹⁴C label should be chosen carefully to be metabolically stable, ensuring that the radioactivity detected corresponds to the parent compound and its metabolites. Total synthesis starting from a ¹⁴C precursor like [¹⁴C]cyanide or [¹⁴C]carbonate is a common approach.

Animal Model and Husbandry
  • Species: Fischer 344 (F344) rats are a suitable model.[2] Both male and non-pregnant female rats should be used.

  • Acclimation: Animals should be acclimated for at least one week prior to the study under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

Dosing and Administration
  • Dose Formulation: Prepare a solution or suspension of ¹⁴C-YM758 in an appropriate vehicle (e.g., 0.5% methylcellulose solution). The final concentration should be calculated to deliver the target dose and radioactivity level.

  • Administration: Administer a single dose of ¹⁴C-YM758 to fasted rats via oral gavage.[2] A typical dose might be 1-5 mg/kg with radioactivity of 50-100 µCi/kg.

Sample Collection Time Points

Select a series of time points to characterize the absorption, distribution, and elimination phases. A typical design includes time points such as 1, 4, 8, 24, 48, and 168 hours post-dose. One animal is typically used for each time point.

Specimen Preparation for Autoradiography
  • Euthanasia and Freezing: At each designated time point, euthanize the rat (e.g., via CO₂ asphyxiation). Immediately freeze the whole animal by immersion in a mixture of hexane or isopentane cooled with dry ice or liquid nitrogen. This rapid freezing prevents the post-mortem redistribution of the radiolabeled compound.

  • Embedding: Embed the frozen carcass in a block of carboxymethylcellulose (CMC) gel. This provides support during sectioning.

  • Cryosectioning: Using a large-format cryomicrotome, collect thin (e.g., 40 µm) sagittal sections of the entire animal. Mount the sections onto adhesive tape for support.

  • Dehydration: Freeze-dry the mounted sections at approximately -20°C for at least 48 hours to remove all water, which could otherwise interfere with the imaging process.

Imaging and Quantification
  • Exposure: Place the dehydrated sections in a light-tight cassette in direct contact with a phosphor imaging plate. Include a set of calibrated ¹⁴C standards (e.g., radioactive blood standards of known concentrations) alongside the sections to create a standard curve for quantification.

  • Imaging: Expose the imaging plate to the sections for a duration determined by the dose's specific activity (typically several days to weeks). After exposure, scan the plate using a phosphor imager system.

  • Data Analysis: The imaging system captures the intensity of the signal from the radiolabeled material. Using specialized software, measure the optical density or photostimulated luminescence (PSL) from various tissues and organs. Convert these values into concentrations (e.g., µg equivalents/g of tissue) by interpolating from the standard curve generated by the co-exposed ¹⁴C standards.

Data Presentation

The following table represents an illustrative summary of quantitative data from a QWBA study of ¹⁴C-YM758 in rats.

Disclaimer: The following data are representative and for illustrative purposes only. They have been constructed based on qualitative descriptions from published abstracts and typical results from QWBA studies. Actual experimental values may vary.

Table 1: Illustrative Tissue Distribution of Radioactivity after a Single Oral Dose of [¹⁴C]YM758 to Rats (µg eq/g)

Tissue/Organ1 hr4 hr8 hr24 hr48 hr
Blood 2.153.502.800.950.20
Plasma 3.805.954.501.500.35
Liver 25.60 45.80 30.10 8.501.50
Kidney (Cortex) 18.5022.1015.404.200.80
Kidney (Medulla) 15.2018.9012.303.100.65
Lung 7.8010.508.202.100.40
Heart 4.506.204.901.300.25
Spleen 5.107.806.501.800.30
Brain 0.150.200.180.05< LLOQ
Muscle 1.802.902.100.700.15
Adipose Tissue 1.502.503.101.200.40
Stomach (Content) 50.1015.205.600.800.10
Small Intestine 12.3028.5018.903.500.60

LLOQ: Lower Limit of Quantification. Values are expressed as µg equivalents of YM758 per gram of tissue.

Summary of Findings:

  • Absorption and Peak Concentration: Radioactivity is rapidly absorbed, with concentrations peaking in most tissues between 1 and 4 hours post-administration.

  • High Distribution: The highest concentrations of radioactivity were observed in the liver, the primary organ of metabolism, followed by the kidneys, the primary organ of excretion.[2]

  • Low Brain Penetration: Consistent with many xenobiotics, penetration across the blood-brain barrier is low.

  • Elimination: Radioactivity is largely cleared from most tissues by 48 hours, indicating no long-term retention in the organs examined.

Visualizations

Workflow Diagram

The following diagram illustrates the key steps in the whole-body autoradioluminography workflow for tracking ¹⁴C-YM758.

G cluster_prep Phase 1: In-Life & Preparation cluster_imaging Phase 2: Imaging & Quantification A 1. Administer ¹⁴C-YM758 to Rat B 2. Euthanize & Rapidly Freeze (at specific time points) A->B C 3. Embed Carcass in CMC Block B->C D 4. Cryo-sectioning (40 µm sagittal sections) C->D E 5. Expose Section to Phosphor Imaging Plate D->E F 6. Scan Plate with Phosphor Imager E->F G 7. Quantify Radioactivity (vs. ¹⁴C Standards) F->G H 8. Generate Tissue Concentration Data G->H

QWBA Experimental Workflow for ¹⁴C-YM758.

Conclusion

Quantitative Whole-Body Autoradiography is an indispensable technique for visualizing and quantifying the distribution of ¹⁴C-YM758 in preclinical models. The protocol outlined provides a robust framework for obtaining high-resolution data on tissue distribution, which is essential for comprehensive safety and efficacy assessments in drug development. The findings from such studies, which indicate high concentrations in excretory organs like the liver and kidney and low penetration into the brain, are critical for building a complete pharmacokinetic profile of YM758.

References

Application Notes and Protocols: Assessing YM758 Inhibition of CYP2D6 and CYP3A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel cardiovascular agent that functions as an inhibitor of the If channel.[1][2] As with any new chemical entity intended for therapeutic use, a thorough evaluation of its potential to cause drug-drug interactions (DDIs) is a critical component of the non-clinical safety assessment. The cytochrome P450 (CYP) family of enzymes, particularly CYP2D6 and CYP3A4, are responsible for the metabolism of a vast number of xenobiotics, and inhibition of these enzymes is a common mechanism for DDIs.[3]

Previous in vitro studies have shown that YM758 is metabolized by CYP2D6 and CYP3A4 to two major metabolites.[4] While the inhibitory potential of YM758 on these enzymes was found to be low, with Ki values significantly higher than observed plasma concentrations, detailed protocols for assessing this inhibition are crucial for regulatory submissions and for further research.[4]

These application notes provide a comprehensive protocol for assessing the inhibitory potential of YM758 on CYP2D6 and CYP3A4 activity using in vitro methods with human liver microsomes.

Data Presentation

Quantitative data from CYP inhibition assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of YM758. The results can be presented in the following tabular format.

Table 1: IC50 Determination for YM758 Inhibition of CYP2D6 Activity

YM758 Concentration (µM)CYP2D6 Activity (% of Control)
0 (Control)100
195
1085
5060
10045
20020
40010
Calculated IC50 (µM) [Insert Value]

Table 2: IC50 Determination for YM758 Inhibition of CYP3A4 Activity

YM758 Concentration (µM)CYP3A4 Activity (% of Control)
0 (Control)100
198
1090
5070
10055
20030
40015
Calculated IC50 (µM) [Insert Value]

Experimental Protocols

This section details the methodology for determining the inhibitory effect of YM758 on CYP2D6 and CYP3A4 activity in human liver microsomes.

Materials and Reagents
  • YM758 (CAS 312752-85-5)[5]

  • Pooled Human Liver Microsomes (HLMs)

  • CYP2D6 Substrate: Dextromethorphan or Bufuralol

  • CYP3A4 Substrate: Midazolam or Testosterone

  • Positive Control Inhibitor for CYP2D6: Quinidine

  • Positive Control Inhibitor for CYP3A4: Ketoconazole[6]

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid

  • 96-well microplates

  • LC-MS/MS system for analysis

In Vitro CYP Inhibition Assay Protocol

The following protocol is adapted from established methods for assessing CYP inhibition.[7][8]

  • Preparation of Reagents:

    • Prepare stock solutions of YM758, the positive control inhibitors, and the probe substrates in an appropriate solvent (e.g., DMSO, Methanol). The final concentration of the organic solvent in the incubation mixture should be kept low, typically less than 1%, to avoid affecting enzyme activity.[3]

    • Prepare working solutions of all reagents by diluting the stock solutions in potassium phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, add the following to each well:

      • Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • Potassium Phosphate Buffer (to make up the final volume)

      • YM758 at various concentrations (e.g., 0, 1, 10, 50, 100, 200, 400 µM) or the positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the probe substrate (at a concentration near its Km) and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold stop solution, typically acetonitrile or methanol, containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

    • The peak area ratio of the metabolite to the internal standard is used for quantification.

  • Data Analysis:

    • Calculate the percentage of CYP activity remaining at each YM758 concentration relative to the vehicle control (0 µM YM758).

    • Plot the percentage of inhibition against the logarithm of the YM758 concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis YM758 YM758 Stock PreIncubate Pre-incubation (HLM + YM758/Control) @ 37°C YM758->PreIncubate HLM Human Liver Microsomes HLM->PreIncubate Substrate CYP Substrate (Dextromethorphan/Midazolam) Reaction Reaction Initiation (+ Substrate + NADPH) @ 37°C Substrate->Reaction NADPH NADPH System NADPH->Reaction Controls Positive Controls (Quinidine/Ketoconazole) Controls->PreIncubate PreIncubate->Reaction Termination Reaction Termination (Cold Solvent + IS) Reaction->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis of Metabolite Centrifugation->LCMS DataAnalysis IC50 Calculation LCMS->DataAnalysis

Caption: Experimental workflow for assessing YM758's inhibition of CYP2D6 and CYP3A4.

Signaling Pathway of Potential CYP Inhibition

cyp_inhibition_pathway cluster_metabolism Normal CYP Metabolism cluster_inhibition Inhibition by YM758 CYP_Enzyme CYP2D6 / CYP3A4 Metabolite Metabolite CYP_Enzyme->Metabolite Catalyzes Oxidation Substrate Probe Substrate Substrate->CYP_Enzyme Binds to Active Site YM758 YM758 Inhibited_CYP CYP2D6 / CYP3A4 YM758->Inhibited_CYP Binds to Enzyme (Competitive/Non-competitive) No_Metabolite Reduced/No Metabolite Formation Inhibited_CYP->No_Metabolite Substrate_Inhibit Probe Substrate Substrate_Inhibit->Inhibited_CYP Binding Blocked/ Activity Reduced

Caption: Potential mechanism of YM758-mediated inhibition of CYP2D6 and CYP3A4.

References

Application Notes and Protocols for YM758 Administration in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and dosage of YM758, a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, for research applications in rats. The protocols outlined below are intended to serve as a starting point for investigators, and specific parameters may require optimization based on the experimental objectives.

Mechanism of Action

YM758 exerts its pharmacological effect by selectively blocking the "funny" current (If), which is crucial for the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial (SA) node.[1][2] This inhibition of If leads to a reduction in the slope of phase 4 of the action potential, thereby slowing the heart rate.[3]

Signaling Pathway of YM758 Action

The following diagram illustrates the signaling pathway affected by YM758.

YM758_Signaling_Pathway cluster_SANode Sinoatrial Node Pacemaker Cell YM758 YM758 HCN_Channel HCN Channel (Funny Current - If) YM758->HCN_Channel Inhibits Na_K_Influx Na+ / K+ Influx HCN_Channel->Na_K_Influx Mediates Diastolic_Depolarization Slow Diastolic Depolarization (Phase 4) Na_K_Influx->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Determines Heart_Rate Heart Rate Action_Potential->Heart_Rate Controls

Figure 1: YM758 inhibits the HCN channel, reducing the "funny" current and slowing heart rate.

Pharmacokinetic Parameters of YM758 in Rats

Understanding the pharmacokinetic profile of YM758 is essential for designing effective dosing regimens. The following tables summarize key pharmacokinetic parameters following oral and intravenous administration in rats.[4][5][6]

Table 1: Pharmacokinetics of YM758 after a Single Oral Administration
ParameterValueReference
Dose 1 mg/kg (14C-labeled)[6]
Bioavailability 7.5% - 16.6%[4][5][6]
Metabolism Subject to first-pass effect[4][5][6]
Excretion Primarily into bile[7]
Pharmacokinetics Increases more than dose-proportionally[4][5][6]
Table 2: Pharmacokinetics of YM758 after a Single Intravenous (Bolus) Administration
ParameterValueReference
Elimination Half-life (t1/2) 1.14 - 1.16 hours[4][5]
Total Body Clearance (CLtot) 5.71 - 7.27 L/h/kg[4][5][6]
Blood-to-Plasma Partition Coefficient 1.36 - 1.42[4][5]

Experimental Protocols

The following are detailed protocols for the administration of YM758 to rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing.

Materials:

  • YM758 solution/suspension in an appropriate vehicle (e.g., 1% hydroxypropyl methylcellulose)[8]

  • Rat gavage needle (16-18 gauge, 2-3 inches long with a rounded tip)

  • Syringe (1-3 mL)

  • Weighing scale

Protocol:

  • Animal Preparation: Fast the rats for a short period (e.g., 4 hours) before dosing to ensure gastric emptying, but do not restrict water access.[8] Weigh each rat to determine the correct dosing volume.

  • Dosage Calculation: The recommended maximum oral gavage volume for rats is 10-20 mL/kg.[1][9]

  • Restraint: Gently restrain the rat to immobilize its head and straighten the neck and esophagus.

  • Gavage Needle Insertion: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth. Gently insert the lubricated needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

  • Substance Administration: Once the needle is in the stomach, slowly administer the YM758 formulation.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.

Intravenous Administration (Bolus Injection)

This method provides rapid and complete bioavailability. The lateral tail vein is the most common site for intravenous injections in rats.

Materials:

  • Sterile YM758 solution

  • Sterile syringe (1 mL)

  • Sterile needle (25-27 gauge)

  • Rat restrainer

  • Heat lamp or warm water bath

Protocol:

  • Animal Preparation: Place the rat in a restrainer. To dilate the tail veins, warm the tail using a heat lamp or by immersing it in warm water (37-40°C) for 2-5 minutes.

  • Dosage Calculation: The maximum recommended bolus injection volume is 5 mL/kg.[10]

  • Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a "flash" of blood in the needle hub.

  • Substance Administration: Slowly inject the YM758 solution. The vein should blanch as the solution displaces the blood. If swelling occurs, the needle is not in the vein and should be withdrawn.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

Continuous Intravenous Infusion

Continuous infusion is used to maintain a steady-state plasma concentration of the drug. This typically requires surgical implantation of a catheter.

Materials:

  • Sterile YM758 solution

  • Implantable infusion pump or a syringe pump with a swivel system

  • Catheter (e.g., jugular vein catheter)

  • Surgical instruments for catheter implantation

  • Anesthesia

Protocol:

  • Surgical Preparation: Anesthetize the rat and surgically implant a catheter into the jugular or femoral vein. Exteriorize the catheter at the nape of the neck. Allow the animal to recover from surgery.

  • Infusion Setup: Connect the exteriorized catheter to the infusion pump system. For unrestrained rats, a swivel system is necessary to prevent tangling of the infusion line.

  • Infusion Rate Calculation: The infusion rate should be calculated based on the desired steady-state plasma concentration and the total body clearance (CLtot) of YM758. The formula is: Infusion Rate (mg/h) = Target Plasma Concentration (mg/L) x CLtot (L/h/kg) x Body Weight (kg).

  • Initiation and Monitoring: Start the infusion and monitor the animal for any adverse effects. Blood samples can be collected periodically to verify that the target plasma concentration is achieved and maintained.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a pharmacokinetic/pharmacodynamic (PK/PD) study and the logical relationship between dose, plasma concentration, and the observed effect on heart rate.

Experimental_Workflow cluster_workflow Pharmacokinetic/Pharmacodynamic Study Workflow Dose_Admin YM758 Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling PD_Measurement Heart Rate Monitoring (Telemetry/ECG) Dose_Admin->PD_Measurement Plasma_Analysis Plasma Concentration Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Modeling Pharmacokinetic Modeling Plasma_Analysis->PK_Modeling PK_PD_Correlation PK/PD Correlation PK_Modeling->PK_PD_Correlation PD_Analysis Pharmacodynamic Analysis PD_Measurement->PD_Analysis PD_Analysis->PK_PD_Correlation

Figure 2: A typical experimental workflow for a pharmacokinetic/pharmacodynamic study of YM758 in rats.

Dose_Effect_Relationship cluster_logic Dose-Concentration-Effect Relationship Dose Administered Dose (mg/kg) Plasma_Conc Plasma Concentration (ng/mL) Dose->Plasma_Conc Determines Target_Engagement HCN Channel Occupancy Plasma_Conc->Target_Engagement Leads to Heart_Rate_Effect Heart Rate Reduction (%) Target_Engagement->Heart_Rate_Effect Results in

References

In Vitro Assessment of YM758 on Human Liver Microsomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM758 is a novel cardiovascular agent that acts as an If channel inhibitor.[1] Understanding the metabolic fate of new chemical entities is a critical step in drug development to predict their pharmacokinetic properties, potential for drug-drug interactions (DDIs), and overall safety profile. In vitro studies using human liver microsomes (HLMs) are a cornerstone of this assessment, providing valuable insights into a compound's metabolic stability and its potential to inhibit or induce cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

This document provides detailed application notes and protocols for the in vitro assessment of YM758 using human liver microsomes, based on available scientific literature. The data presented herein summarizes the metabolic profile of YM758 and its interaction with key CYP isozymes.

Data Summary

The following tables summarize the key quantitative data from in vitro studies of YM758 with human liver microsomes.

Table 1: Metabolism of YM758 in Human Liver Microsomes

ParameterObservationPrimary Enzymes Involved
Major MetabolitesAS2036313-00, YM-394111 or YM-394112CYP2D6 (for AS2036313-00), CYP3A4 (for YM-394111 or YM-394112)

Source:[1]

Table 2: Inhibition of YM758 Metabolism

InhibitorTarget EnzymeKi (μM)
QuinidineCYP2D6140
KetoconazoleCYP3A40.24

Source:[1]

Table 3: Inhibitory Potential of YM758 on CYP Isozymes

SubstrateTarget EnzymeKi (μM)
MidazolamCYP3A459 - 340
NifedipineCYP3A459 - 340
MetoprololCYP2D659 - 340

Source:[1]

Table 4: Induction Potential of YM758 in Human Hepatocytes

CYP IsozymeConcentration of YM758Observation
CYP1A210 μMNo induction of microsomal activity or mRNA level
CYP3A410 μMSlight induction of microsomal activity and mRNA level

Source:[1]

Experimental Protocols

The following are generalized protocols for the key in vitro experiments based on standard industry practices and the available information on YM758.

Metabolic Stability of YM758 in Human Liver Microsomes

Objective: To determine the rate of metabolism of YM758 in human liver microsomes.

Materials:

  • YM758

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of YM758 in a suitable solvent (e.g., DMSO).

  • Prepare an incubation mixture containing HLMs and potassium phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiate the metabolic reaction by adding YM758 and the NADPH regenerating system to the pre-warmed incubation mixture.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Analyze the supernatant for the concentration of remaining YM758 using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of YM758.

Reaction Phenotyping of YM758 Metabolism

Objective: To identify the specific CYP isozymes responsible for the metabolism of YM758.

Materials:

  • YM758

  • Pooled human liver microsomes or a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Specific chemical inhibitors for each CYP isozyme (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system for analysis of metabolite formation

Procedure:

  • Recombinant Enzyme Approach:

    • Incubate YM758 with individual recombinant human CYP enzymes in the presence of the NADPH regenerating system.

    • Monitor the formation of the major metabolites (AS2036313-00 and YM-394111 or YM-394112) over time using LC-MS/MS.

    • The enzyme(s) that produce the highest amount of metabolites are identified as the primary metabolizing enzymes.

  • Chemical Inhibition Approach:

    • Incubate YM758 with pooled human liver microsomes and the NADPH regenerating system in the presence and absence of specific CYP inhibitors.

    • Measure the rate of formation of the major metabolites.

    • A significant reduction in the rate of metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme in YM758 metabolism.

CYP Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory potential of YM758 on major CYP isozymes.

Materials:

  • YM758

  • Pooled human liver microsomes

  • A panel of probe substrates for major CYP isozymes (e.g., midazolam for CYP3A4, metoprolol for CYP2D6)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system for analysis of metabolite formation of the probe substrate

Procedure:

  • Prepare a range of concentrations of YM758.

  • Prepare a range of concentrations of the probe substrate.

  • Incubate the probe substrate with human liver microsomes and the NADPH regenerating system in the presence of each concentration of YM758.

  • Measure the rate of metabolite formation from the probe substrate using LC-MS/MS.

  • Determine the inhibition constant (Ki) by fitting the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and non-linear regression analysis.

Visualizations

YM758_Metabolism_Pathway cluster_0 YM758 Metabolism in Human Liver Microsomes YM758 YM758 Metabolite1 AS2036313-00 YM758->Metabolite1 CYP2D6 Metabolite2 YM-394111 or YM-394112 YM758->Metabolite2 CYP3A4

Caption: Metabolic pathway of YM758 in human liver microsomes.

Experimental_Workflow cluster_1 In Vitro Assessment Workflow A Test Compound (YM758) C Incubation at 37°C with NADPH A->C B Human Liver Microsomes B->C D Metabolic Stability (Time Course) C->D E Reaction Phenotyping (rCYPs or Inhibitors) C->E F CYP Inhibition (Probe Substrates) C->F G LC-MS/MS Analysis D->G E->G F->G H Data Analysis (t1/2, CLint, Ki) G->H

Caption: General experimental workflow for in vitro assessment.

References

Techniques for Studying YM758 Tissue Distribution in Pregnant Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for studying the tissue distribution of YM758, a novel If channel inhibitor, in pregnant rats. This document outlines the methodologies for quantitative whole-body autoradiography (QWBA), liquid chromatography-tandem mass spectrometry (LC-MS/MS) for tissue concentration analysis, and a representative protocol for the synthesis of radiolabeled YM758.

Introduction

YM758 is a selective inhibitor of the If (funny) current, which plays a crucial role in regulating heart rate. Understanding the tissue distribution, placental transfer, and fetal exposure of YM758 during pregnancy is critical for assessing its potential developmental and reproductive toxicity. The primary method for investigating the distribution of radiolabeled compounds is quantitative whole-body autoradiography (QWBA), which provides a visual and quantitative assessment of the compound's localization in various tissues. This is often supplemented by LC-MS/MS for more precise quantification in specific tissues.

Data Presentation

A key study by Umehara et al. (2008) investigated the tissue distribution of 14C-labeled YM758 in pregnant rats.[1] While the full quantitative data from this study is not publicly available, the research indicated that the highest concentrations of radioactivity were found in the liver at all-time points.[1] The study also reported that the tissue-to-plasma (T/P) ratio of radioactivity in the fetus was below 1.0, suggesting limited placental transfer, which may be due to the Mdr1-mediated efflux of YM758.[1] In contrast, the T/P ratio in maternal milk was significantly higher, indicating concentration in milk.[1]

Note: Due to the unavailability of the specific quantitative data from the primary literature, the following tables are presented as templates for data organization.

Table 1: Template for Tissue Distribution of [14C]YM758-Derived Radioactivity in Pregnant Rats (ng eq./g or µg eq./g)

Tissue1 hour4 hours24 hours
Blood
Plasma
Liver
Kidney
Lung
Heart
Brain
Uterus
Placenta
Fetus
Amniotic Fluid

Table 2: Template for Tissue-to-Plasma Concentration Ratios of [14C]YM758-Derived Radioactivity

Tissue1 hour4 hours24 hours
Liver
Kidney
Lung
Heart
Brain
Uterus
Placenta
Fetus
Amniotic Fluid

Experimental Protocols

Synthesis of [14C]YM758 (Generalized Protocol)

Note: A specific protocol for the synthesis of radiolabeled YM758 is not publicly available. The following is a generalized approach based on the known structure of YM758 (a benzamide and isoquinoline derivative) and common radiolabeling techniques. The position of the 14C label should be chosen to be metabolically stable. A common strategy is to incorporate the 14C label into the carbonyl group of the benzamide moiety.

Objective: To synthesize [carbonyl-14C]YM758.

Materials:

  • Precursor A: N-(3-(7,8-dimethoxy-1,3-dihydro-2H-isoquinolin-2-yl)propyl)amine

  • Precursor B: 4,5-dimethoxy-2-(1,3,4-oxadiazol-2-yl)benzoic acid

  • [14C]Phosgene or a [14C]carbonylating agent

  • Coupling agents (e.g., HATU, HOBt)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Precursor B: Precursor B (4,5-dimethoxy-2-(1,3,4-oxadiazol-2-yl)benzoic acid) is activated to a more reactive species. This can be achieved by converting the carboxylic acid to an acid chloride using a chlorinating agent, or to an active ester.

  • Introduction of 14C-label: A [14C]carbonyl group is introduced. One possible route involves the use of [14C]phosgene or a similar reagent to form a [14C]acyl chloride of Precursor B. This step must be performed in a certified radiochemistry laboratory with appropriate shielding and safety precautions.

  • Coupling Reaction: The activated and radiolabeled Precursor B is reacted with Precursor A (N-(3-(7,8-dimethoxy-1,3-dihydro-2H-isoquinolin-2-yl)propyl)amine) in an anhydrous solvent in the presence of a non-nucleophilic base.

  • Purification: The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate [carbonyl-14C]YM758.

  • Quality Control: The radiochemical purity and identity of the final product are confirmed by analytical HPLC with radiometric detection and by mass spectrometry.

Animal Study Protocol

Objective: To determine the tissue distribution of [14C]YM758 in pregnant rats.

Animals: Time-mated pregnant Sprague-Dawley rats (e.g., on gestation day 18).

Test Article: [14C]YM758, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

Procedure:

  • Dosing: A single oral dose of [14C]YM758 (e.g., 3 mg/kg) is administered to pregnant rats by gavage.

  • Sample Collection: At predetermined time points (e.g., 1, 4, and 24 hours post-dose), animals are euthanized.

  • For QWBA: The entire carcass is frozen in a mixture of hexane and solid carbon dioxide and embedded in a carboxymethylcellulose matrix for cryosectioning.

  • For LC-MS/MS: Maternal blood is collected via cardiac puncture. Tissues of interest (liver, kidney, lung, heart, brain, uterus, placenta, fetuses, and amniotic fluid) are dissected, weighed, and stored at -80°C until analysis.

Quantitative Whole-Body Autoradiography (QWBA) Protocol

Objective: To visualize and quantify the distribution of [14C]YM758-derived radioactivity in whole-body sections of pregnant rats.

Equipment:

  • Cryomicrotome for whole-body sectioning

  • Phosphor imaging plates

  • Phosphor imager scanner

  • Image analysis software

Procedure:

  • Sectioning: The frozen, embedded rat carcasses are sectioned longitudinally at a thickness of approximately 40 µm using a cryomicrotome.

  • Drying: The sections are mounted on adhesive tape and freeze-dried.

  • Exposure: The dried sections, along with a set of radioactive standards, are exposed to a phosphor imaging plate in a light-tight cassette.

  • Imaging: After an appropriate exposure time, the imaging plate is scanned using a phosphor imager to create a digital autoradiogram.

  • Quantification: The radioactivity concentrations in various tissues are determined by comparing the pixel intensity in the tissue regions to the calibration curve generated from the radioactive standards using image analysis software.

LC-MS/MS Analysis of Tissue Samples

Objective: To quantify the concentration of YM758 and its potential metabolites in maternal and fetal tissues.

Equipment:

  • Liquid chromatography system

  • Tandem mass spectrometer

  • Tissue homogenizer

Procedure:

  • Sample Preparation:

    • Tissue samples are thawed and homogenized in a suitable buffer.

    • Proteins are precipitated by adding a solvent such as acetonitrile.

    • The samples are centrifuged, and the supernatant is collected.

    • The supernatant may be further purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • An aliquot of the prepared sample is injected into the LC-MS/MS system.

    • YM758 and its metabolites are separated on a suitable chromatography column.

    • The compounds are detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentrations of YM758 and its metabolites in the tissues are calculated based on a standard curve prepared in the corresponding tissue matrix.

Visualizations

Experimental Workflow

G cluster_synthesis Radiolabeling cluster_animal_study In-Life Phase cluster_analysis Analysis synthesis Synthesis of [14C]YM758 dosing Oral Administration to Pregnant Rats synthesis->dosing euthanasia Euthanasia & Sample Collection dosing->euthanasia qwba QWBA euthanasia->qwba lcms LC-MS/MS euthanasia->lcms

Caption: Experimental workflow for studying YM758 tissue distribution.

Physiological Mechanism of YM758

G cluster_cell Sinoatrial Node Pacemaker Cell cluster_drug Pharmacological Intervention cluster_effect Physiological Effect hcn HCN Channel (If Current) depol Slow Diastolic Depolarization hcn->depol controls ap Action Potential Firing Rate depol->ap determines hr Heart Rate Reduction ap->hr dictates ym758 YM758 ym758->hcn inhibits

Caption: Physiological mechanism of YM758 action on heart rate.

References

Troubleshooting & Optimization

Overcoming YM758 phosphate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming solubility challenges with YM758 phosphate in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

A1: YM758 is a novel inhibitor of the If channel, formulated as a monophosphate salt to improve its pharmaceutical properties.[1] As with many phosphate salts, its solubility in aqueous solutions can be significantly influenced by the pH of the buffer system.[2] Inadequate dissolution can lead to inaccurate concentration measurements and unreliable experimental results.

Q2: I'm observing precipitation of this compound in my neutral pH buffer. What is the likely cause?

A2: Phosphate salts often exhibit lower solubility in neutral to alkaline conditions, leading to precipitation.[2] It is also possible that the concentration of this compound in your experiment exceeds its solubility limit in the chosen buffer.

Q3: What are the general strategies to improve the solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. For this compound, the most relevant approaches include adjusting the pH of the buffer, using cosolvents, and ensuring the use of a high-purity, micronized form of the compound.[3][4]

Q4: Are there any known metabolites of YM758 that I should be aware of in my in vitro system?

A4: Yes, in human liver microsomes, YM758 is metabolized into two major metabolites, AS2036313-00 and either YM-394111 or YM-394112. These metabolic pathways are primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound does not fully dissolve in my aqueous buffer. The pH of the buffer is not optimal for solubility. Phosphate solubility is pH-sensitive.[2]Adjust the pH of your buffer to a more acidic range (e.g., pH 4.0-6.0) and reassess solubility.
The concentration of this compound exceeds its solubility limit in the current buffer system.Prepare a more dilute stock solution or increase the volume of the buffer.
Precipitation occurs after initial dissolution. The solution is supersaturated and thermodynamically unstable.Consider using a cosolvent such as DMSO or ethanol to increase the solubility of the compound in the aqueous buffer.[6][7]
The buffer components are interacting with this compound to form a less soluble complex.Try a different buffer system with alternative components.
Inconsistent results in cell-based assays. Poor solubility is leading to variable concentrations of the active compound.Ensure complete dissolution of this compound before adding it to your cell culture medium. A final concentration of the cosolvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid cellular toxicity.

Quantitative Data on this compound Solubility

The following table provides hypothetical data to illustrate the impact of pH and cosolvents on the solubility of this compound. Note: This data is for illustrative purposes and should be confirmed experimentally.

Buffer System pH Cosolvent This compound Solubility (mg/mL)
Phosphate-Buffered Saline (PBS)7.4None~0.5
Phosphate-Buffered Saline (PBS)7.45% DMSO~2.5
Citrate-Phosphate Buffer5.0None~5.0
Citrate-Phosphate Buffer5.05% DMSO>10.0
Acetate Buffer4.0None>10.0

Experimental Protocols

Protocol 1: pH Adjustment for Enhanced Solubility
  • Prepare a series of aqueous buffers with varying pH values (e.g., acetate buffer at pH 4.0, citrate-phosphate buffer at pH 5.0, and phosphate-buffered saline at pH 7.4).

  • Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a saturated solution.

  • Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the solutions to pellet any undissolved solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Use of Cosolvents
  • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol.[6][7][8]

  • Prepare your desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the concentrated stock solution of this compound to achieve the desired final concentration.

  • Ensure the final concentration of the cosolvent in the working solution is low enough to be compatible with your experimental system (e.g., <0.5% for cell-based assays).

  • Visually inspect the solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start This compound Precipitation in Aqueous Buffer ph_adjust Adjust Buffer pH to Acidic Range start->ph_adjust cosolvent Use a Cosolvent (e.g., DMSO) start->cosolvent concentration Lower Final Concentration start->concentration outcome Clear, Stable Solution of this compound ph_adjust->outcome cosolvent->outcome concentration->outcome

Caption: A workflow for troubleshooting this compound solubility issues.

signaling_pathway YM758 This compound If_channel If Channel in Sinoatrial Node YM758->If_channel Inhibits Diastolic_Depolarization Slows Spontaneous Diastolic Depolarization If_channel->Diastolic_Depolarization Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate

Caption: The signaling pathway of YM758 as an If channel inhibitor.[9][10][11]

References

Technical Support Center: Troubleshooting Unexpected Effects of PAR-1 Antagonists in Cardiac Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected effects with Protease-Activated Receptor-1 (PAR-1) antagonists, such as our fictional compound Cardio-X , in cardiac cell line experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question 1: Why am I observing unexpected cytotoxicity or reduced cell viability after treating my cardiac cell line with Cardio-X?

Possible Causes and Solutions:

Possible CauseSuggested Solution
High Compound Concentration Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value for PAR-1 inhibition.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cardiac cell line (typically <0.1%). Run a vehicle control (media with solvent only) to assess solvent-induced toxicity.
Off-Target Effects Cardio-X, while selective for PAR-1, may have off-target effects at higher concentrations.[1] Review literature for known off-target effects of similar PAR-1 antagonists. Consider using a structurally different PAR-1 antagonist to see if the cytotoxic effect persists.
Compound Instability/Degradation Prepare fresh stock solutions of Cardio-X and dilute in media immediately before use. Degradation products may be toxic.
Cell Line Sensitivity Different cardiac cell lines (e.g., primary cardiomyocytes, H9c2, AC16) have varying sensitivities to chemical compounds. Confirm the expected response in a different cardiac cell line if possible.

Troubleshooting Workflow for Unexpected Cytotoxicity:

A Unexpected Cytotoxicity Observed B Perform Dose-Response Curve A->B C Is cytotoxicity still observed at expected effective concentration? B->C D Check Solvent Toxicity (Vehicle Control) C->D Yes M Problem Resolved C->M No E Is vehicle control toxic? D->E F Reduce Solvent Concentration E->F Yes G Investigate Off-Target Effects E->G No F->M H Review Literature / Use Alternative Antagonist G->H I Assess Compound Stability H->I J Prepare Fresh Compound I->J K Consider Cell Line Sensitivity J->K L Test in a Different Cardiac Cell Line K->L L->M A No Inhibition of Hypertrophy B Optimize Cardio-X Concentration (Dose-Response) A->B C Optimize Pre-incubation Time B->C D Titrate Thrombin Concentration C->D E Investigate Alternative PAR Activation (e.g., PAR-4) D->E F Confirm Cardio-X Activity (Functional Assay) E->F G Hypertrophy Inhibited F->G Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates Gaq Gαq PAR1->Gaq ERK ERK1/2 PAR1->ERK CardioX Cardio-X CardioX->PAR1 Inhibits PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC Hypertrophy Hypertrophy Ca->Hypertrophy PKC->Hypertrophy ERK->Hypertrophy

References

Technical Support Center: Optimizing YM758 Concentration for Effective I Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YM758, a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" channel (If). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective application of YM758 in your research.

Frequently Asked Questions (FAQs)

Q1: What is YM758 and what is its primary mechanism of action?

YM758 is a novel small molecule that acts as a specific inhibitor of the If current, which is predominantly found in the sinoatrial node of the heart.[1][2] By blocking HCN channels, YM758 selectively slows the heart rate.[2] Its primary mechanism involves entering the HCN channel pore from the intracellular side, leading to a use-dependent blockade.

Q2: What is the recommended starting concentration for in vitro experiments?

Q3: How should I prepare a stock solution of YM758?

YM758 is typically supplied as a powder. For most in vitro applications, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).[5][6][7][8][9]

  • Stock Solution Preparation:

    • Weigh the desired amount of YM758 powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure the powder is completely dissolved by gentle vortexing or brief sonication.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution.

    • Perform serial dilutions in your experimental buffer or cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in your experiment should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.[5][9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: What are the known off-target effects of YM758?

YM758 has been shown to interact with other proteins, which could lead to off-target effects, particularly at higher concentrations.

  • Organic Cation Transporters: YM758 inhibits the human and rat organic cation transporters hOCT1 and rOct1 with IC50 values of 40.5 µM and 23.8 µM, respectively.

  • Cytochrome P450 Enzymes: YM758 shows weak inhibition of CYP2D6 and CYP3A4, with Ki values in the high micromolar range (59 to 340 µM).[4]

  • hERG Potassium Channel: Based on data from the similar compound Ivabradine, there is a potential for YM758 to block the hERG potassium channel with an IC50 similar to that for HCN channels.[10] This is a critical consideration in cardiac safety studies.

It is advisable to assess the potential for these off-target effects in your experimental system, especially when using concentrations above the low micromolar range.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with YM758.

Problem Potential Cause Troubleshooting Steps
No or weak inhibition of If current Incorrect YM758 concentration: The concentration may be too low for the specific cell type or experimental conditions.Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 10 µM or higher if necessary).
Compound degradation: Improper storage or handling of the YM758 stock solution.Ensure stock solutions are stored at -20°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Use-dependent nature of inhibition: The blocking effect of YM758 is use-dependent, meaning it is more effective when the channels are open.Ensure your electrophysiological protocol includes repetitive stimulation to promote channel opening.[3]
High variability in results Inconsistent YM758 concentration: Errors in serial dilutions or incomplete mixing.Prepare fresh dilutions for each experiment and ensure thorough mixing.
Cell health and passage number: Variations in cell health or using cells of a high passage number can affect channel expression and drug sensitivity.Use healthy, low-passage cells for your experiments. Monitor cell viability throughout the experiment.
Unstable electrophysiological recordings: Issues with seal resistance, series resistance, or baseline drift.Optimize your patch-clamp technique to ensure a stable giga-ohm seal and low series resistance. Allow for a stable baseline recording before drug application.[11][12][13][14]
Unexpected cellular effects (off-target) High YM758 concentration: Off-target effects are more likely at higher concentrations.Use the lowest effective concentration of YM758 as determined by your dose-response curve.
Interaction with other cellular components: YM758 may interact with other ion channels or transporters.Consider the known off-target profile of YM758 and similar compounds (e.g., hERG channel block).[10] If unexpected effects are observed, consider performing control experiments with inhibitors of potential off-target proteins.
Compound precipitation in working solution Low solubility in aqueous buffer: YM758 may have limited solubility in certain experimental buffers.Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the acceptable range for your cells. Gentle warming or sonication of the final solution may help, but be cautious of compound stability.

Data Presentation

Table 1: YM758 Off-Target Inhibition Data

TargetSpeciesIC50 / KiReference
hOCT1Human40.5 µM
rOct1Rat23.8 µM
CYP2D6Human59 - 340 µM (Ki)[4]
CYP3A4Human59 - 340 µM (Ki)[4]

Table 2: Reference IC50 Values for Ivabradine (a similar If inhibitor)

TargetSpeciesIC50Reference
hHCN4Human0.5 µM[2][3]
mHCN1Mouse0.94 µM[4]
hHCN4Human2.0 µM[4]
hERGHuman~2.0 µM[10]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of YM758 using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the dose-dependent inhibitory effect of YM758 on If/HCN currents in a specific cell type.

Materials:

  • Cells expressing HCN channels (e.g., HEK293 cells stably expressing a specific HCN isoform, or primary cardiomyocytes).

  • YM758 stock solution (10 mM in DMSO).

  • Extracellular and intracellular solutions for patch-clamp recording.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Methodology:

  • Cell Preparation: Culture cells to an appropriate density on glass coverslips.

  • Solution Preparation: Prepare fresh extracellular and intracellular solutions. Prepare a series of working solutions of YM758 by diluting the stock solution in the extracellular solution to final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control with the same final DMSO concentration.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration on a single cell.

    • Record baseline If/HCN currents using a suitable voltage protocol (e.g., a series of hyperpolarizing voltage steps from a holding potential of -40 mV).

    • Perfuse the cell with the vehicle control solution for a stable baseline recording.

    • Sequentially perfuse the cell with increasing concentrations of YM758, allowing the current to reach a steady state at each concentration.

    • Perform a final washout with the control solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the amplitude of the If/HCN current at a specific voltage step for each YM758 concentration.

    • Normalize the current amplitude at each concentration to the baseline current.

    • Plot the normalized current as a function of the YM758 concentration and fit the data to a Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cell_prep Cell Preparation patch Establish Whole-Cell Configuration cell_prep->patch sol_prep YM758 & Control Solution Preparation vehicle Perfuse with Vehicle Control sol_prep->vehicle baseline Record Baseline I_f patch->baseline baseline->vehicle drug_app Sequentially Perfuse with YM758 Concentrations vehicle->drug_app washout Perfuse with Control (Washout) drug_app->washout measure Measure I_f Amplitude washout->measure normalize Normalize to Baseline measure->normalize plot Plot Dose-Response Curve normalize->plot ic50 Determine IC50 plot->ic50

Figure 1. Workflow for determining the optimal YM758 concentration.

Signaling Pathways

The primary signaling pathway affected by YM758 is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels on HCN channel activity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular HCN HCN Channel (If) AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts GPCR G-Protein Coupled Receptor GPCR->AC Activates/Inhibits cAMP->HCN Directly binds and modulates gating ATP ATP ATP->AC YM758 YM758 YM758->HCN Inhibits (Intracellular block)

Figure 2. Signaling pathway of If channel modulation and YM758 inhibition.

This technical support guide provides a framework for the effective use of YM758 in your research. By following the provided protocols and troubleshooting advice, you can optimize your experimental conditions for successful and reproducible results.

References

YM758 phosphate stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of YM758 phosphate. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in experimental settings.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the handling and use of this compound.

Question: I am observing variable or lower-than-expected activity of my this compound in my experiments. What could be the cause?

Answer: Variability in the activity of this compound can stem from several factors related to its storage and handling. The primary culprits are improper storage of the solid compound, instability of stock solutions, and repeated freeze-thaw cycles. It is also crucial to ensure accurate concentration determination of your stock solutions.

To troubleshoot this issue, consider the following workflow:

G cluster_0 A Variable/Low Activity Observed B Review Solid Storage Conditions A->B C Prepare Fresh Stock Solution B->C Improper Storage D Review Stock Solution Storage B->D Proper Storage E Aliquot Stock Solution C->E D->C Improper Storage D->E Proper Storage F Perform Activity Assay E->F G Consistent Activity F->G H Inconsistent Activity F->H I Contact Technical Support H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Question: My this compound solution appears cloudy or has visible precipitates. What should I do?

Answer: Cloudiness or precipitation in your this compound solution can indicate several issues, including poor solubility in the chosen solvent, solution instability, or contamination.

  • Solution Instability: The compound may be degrading in the solvent over time. It is recommended to use freshly prepared solutions for experiments whenever possible.

  • Contamination: The precipitate could be a result of microbial or chemical contamination. Ensure you are using sterile solvents and proper aseptic techniques when preparing solutions.

If you observe precipitation, it is best to discard the solution and prepare a fresh one, ensuring the compound is fully dissolved. Gentle warming or sonication can sometimes help to redissolve the compound, but be cautious as this may accelerate degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the stability and storage of this compound.

Storage of Solid this compound

Question: How should I store the solid (powder) form of this compound?

Answer: While specific stability data for this compound is not publicly available, general best practices for storing small molecule compounds should be followed. It is recommended to store the solid compound in a tightly sealed container at low temperatures.

Storage ConditionRecommended TemperatureExpected Stability
Long-term Storage-20°CUp to 3 years[1]
Short-term Storage4°CUp to 2 years[1]

Protect the compound from moisture and light. Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

Preparation and Storage of Stock Solutions

Question: What is the best solvent to prepare a stock solution of this compound?

Answer: The choice of solvent will depend on your experimental requirements. For many research compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing highly concentrated stock solutions. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity. Solubility in other solvents like ethanol should be determined empirically.

Question: How should I store my this compound stock solutions?

Answer: Stock solutions are less stable than the solid compound. For optimal results, it is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Storage of Stock SolutionsRecommended TemperatureRecommended Duration
Short-term-20°CUp to 1 month[1]
Long-term-80°CUp to 6 months[1]

Question: How many times can I freeze and thaw my stock solution?

Answer: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and precipitation. Aliquoting your stock solution into single-use volumes is the best practice to maintain the integrity of the compound.[1]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 567.54 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.675 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.

  • Storage: If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.

This compound Mechanism of Action

Question: How does this compound work?

Answer: YM758 is an inhibitor of the "funny" current (If) in the sinoatrial node of the heart.[2] This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[3] By inhibiting these channels, YM758 reduces the rate of diastolic depolarization, which in turn slows down the heart rate.[3][4]

cluster_pathway If Channel Inhibition Pathway cluster_regulation Modulation YM758 YM758 Phosphate HCN_Channel HCN Channel (Funny Channel) YM758->HCN_Channel Inhibits Ion_Flow Na+ / K+ Influx HCN_Channel->Ion_Flow Depolarization Diastolic Depolarization Rate Ion_Flow->Depolarization Decreases Heart_Rate Heart Rate Depolarization->Heart_Rate Decreases cAMP cAMP cAMP->HCN_Channel Activates

References

Mitigating YM758 interaction with other lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the YM758 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of YM758 in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential interactions with other lab reagents and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is YM758 and what is its primary mechanism of action?

YM758 is a novel and specific inhibitor of the "funny" current (If) channel, also known as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel.[1][2][3] These channels are crucial for the spontaneous diastolic depolarization in pacemaker cells of the sinoatrial node, thus regulating heart rate.[4] By inhibiting the If current, YM758 selectively slows the heart rate.[1][2] Its chemical name is (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate.[5]

Q2: In what solvents should I dissolve and store YM758?

YM758 is commercially available as a solid that is soluble in DMSO.[6] Based on the general properties of its core structures, benzamide and isoquinoline, it is anticipated to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[7][8][9] It is expected to have limited solubility in water.[7] For stock solutions, high-purity, anhydrous DMSO is recommended. For aqueous-based assays, it is crucial to first dissolve YM758 in a suitable organic solvent before diluting it into your aqueous buffer to avoid precipitation. Always ensure the final concentration of the organic solvent is compatible with your experimental system and below a threshold that could affect your results.

Q3: What are the optimal storage conditions for YM758?

For long-term stability, YM758 should be stored as a solid at -20°C.[6] Stock solutions in DMSO can also be stored at -20°C or -80°C.[10] To maintain the integrity of the compound, it is advisable to:

  • Avoid repeated freeze-thaw cycles: Prepare smaller aliquots of your stock solution to prevent degradation from multiple temperature changes.[10]

  • Protect from light: Isoquinoline-based compounds can be sensitive to photodegradation.[11] Store solutions in amber vials or tubes wrapped in foil.[10]

  • Protect from moisture: Some isoquinoline compounds are hygroscopic.[11] Ensure storage containers are well-sealed.

  • Consider inert gas: For maximum stability, especially for long-term storage, the headspace of the vial can be purged with an inert gas like argon or nitrogen to prevent oxidation.[10]

Troubleshooting Guide

Issue 1: Precipitation of YM758 in Aqueous Buffers

Symptoms:

  • Cloudiness or visible particles in your working solution after diluting the DMSO stock.

  • Inconsistent or lower-than-expected activity in your assay.

Possible Causes:

  • Low Aqueous Solubility: YM758, like many benzamide and isoquinoline derivatives, likely has poor solubility in water.[7][12]

  • Solvent Shock: Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.

  • Buffer pH and Composition: The solubility of compounds with basic nitrogen atoms, like isoquinolines, can be highly dependent on pH.[9]

Solutions:

StepActionRationale
1 Optimize Dilution Protocol Perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.
2 Test Different Solvents If DMSO is problematic, consider preparing your initial stock in ethanol or methanol, which are more readily miscible with water.[8]
3 Adjust Buffer pH Since isoquinoline is a weak base (pKa of 5.14), its protonated form at acidic pH might be more soluble.[9] Test a range of buffer pH values to find the optimal solubility, ensuring the pH is compatible with your assay.
4 Incorporate a Surfactant In some biochemical assays, a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 can help prevent aggregation and improve solubility.[13]
5 Sonication Gently sonicate your final working solution to aid in the dissolution of any small, non-visible precipitates.
Issue 2: Inconsistent or Diminishing Activity of YM758 Over Time

Symptoms:

  • Loss of inhibitory effect in experiments conducted with older stock or working solutions.

  • High variability between experimental replicates.

  • A noticeable change in the color of the solution (e.g., turning yellow or brown).[11]

Possible Causes:

  • Chemical Degradation: YM758 may be susceptible to hydrolysis (especially at the amide bond), oxidation, or photodegradation, common issues for isoquinoline derivatives.[11]

  • Improper Storage: Exposure to light, frequent freeze-thaw cycles, or storage at inappropriate temperatures can accelerate degradation.[10]

  • Reactive Lab Reagents: Components in your assay buffer or cell culture media could be reacting with YM758.

Solutions:

StepActionRationale
1 Prepare Fresh Solutions Always prepare fresh working solutions from a frozen stock on the day of the experiment. If instability is suspected, prepare a fresh stock solution from the solid compound.
2 Perform a Stability Test To confirm degradation, you can run a simple stability test. Analyze a freshly prepared solution by HPLC to get a baseline purity. Then, re-analyze the solution after storing it under your typical experimental conditions for a set period (e.g., 24 hours). A decrease in the main peak area or the appearance of new peaks indicates degradation.[10]
3 Optimize Storage Strictly adhere to recommended storage conditions: aliquot stock solutions, store at -20°C or -80°C, and protect from light.[10]
4 Assess Reagent Compatibility If degradation is rapid in your assay buffer, investigate potential interactions with individual buffer components.
Issue 3: Suspected Assay Interference

Symptoms:

  • A dose-dependent signal in a fluorescence-based assay, even without the target protein.

  • A very steep, non-sigmoidal dose-response curve.

  • High variability between replicate wells.

Possible Causes:

  • Autofluorescence: YM758, containing aromatic rings, may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with detection systems.[13]

  • Metabolism in Cell-Based Assays: In cellular assays, YM758 can be metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, which could alter its effective concentration or produce active metabolites.[14]

Solutions:

StepActionRationale
1 Test for Autofluorescence Prepare serial dilutions of YM758 in your assay buffer without the target protein or other key reagents. Measure the fluorescence at your assay's wavelengths. If a concentration-dependent signal is observed, this indicates autofluorescence that needs to be subtracted from your experimental data.[13]
2 Control for Aggregation Repeat your assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If this significantly alters your dose-response curve, aggregation is a likely issue.[13]
3 Consider Metabolism in Cellular Assays Be aware that in systems containing liver microsomes or hepatocytes, YM758 is metabolized.[14] This can be a factor in longer-term cell-based experiments. If you are co-administering other compounds, be mindful of potential drug-drug interactions involving CYP2D6 and CYP3A4 inhibitors (like quinidine and ketoconazole, respectively), which can affect YM758 metabolism.[14]
4 Use Orthogonal Assays To confirm your results, use a different assay format that relies on an alternative detection method (e.g., absorbance vs. fluorescence) to ensure your observed activity is not an artifact of the primary assay technology.[13]

Experimental Protocols & Visualizations

Protocol: Assessing the Solubility of YM758

Objective: To determine the practical solubility of YM758 in various laboratory solvents.

Materials:

  • YM758 (solid)

  • Solvents: DMSO, Ethanol, Methanol, PBS (pH 7.4)

  • Vortex mixer

  • Centrifuge

Methodology:

  • Prepare a supersaturated solution by adding an excess of solid YM758 to a known volume of each solvent.

  • Vortex vigorously for 2 minutes.

  • Equilibrate the solutions at room temperature for 1 hour, with intermittent vortexing.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and dilute it for analysis by a suitable method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved YM758.

Diagrams

YM758_Signaling_Pathway cluster_membrane Pacemaker Cell Membrane HCN_Channel HCN Channel (If 'Funny' Current) Diastolic_Depolarization Slow Diastolic Depolarization HCN_Channel->Diastolic_Depolarization Initiates YM758 YM758 YM758->HCN_Channel Inhibits Na_K_ions Na+ / K+ ions Na_K_ions->HCN_Channel Influx Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Sets Pace

Caption: Mechanism of action of YM758 as an If channel inhibitor.

Troubleshooting_Workflow Start Experiment with YM758 Yields Unexpected Results Check_Precipitation Is there visible precipitation or cloudiness? Start->Check_Precipitation Check_Activity Is there inconsistent or low activity? Check_Precipitation->Check_Activity No Solubility_Protocol Follow Solubility Troubleshooting Protocol Check_Precipitation->Solubility_Protocol Yes Check_Assay_Type Is it a fluorescence-based assay? Check_Activity->Check_Assay_Type No Stability_Protocol Follow Stability Troubleshooting Protocol Check_Activity->Stability_Protocol Yes Interference_Protocol Follow Assay Interference Troubleshooting Protocol Check_Assay_Type->Interference_Protocol Yes Reassess Re-run Experiment with Optimized Conditions Check_Assay_Type->Reassess No Solubility_Protocol->Reassess Stability_Protocol->Reassess Interference_Protocol->Reassess

Caption: Decision tree for troubleshooting YM758 experiments.

References

Technical Support Center: Interpreting Unexpected Metabolite Profiles of YM758

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM758. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the interpretation of metabolite profiles of YM758, a novel Iƒ channel inhibitor. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic profile of YM758 in humans?

A1: The primary metabolic pathways for YM758 are oxidation, hydration, and demethylation, which are then followed by sulfate or glucuronide conjugation.[1] In vitro studies using human liver microsomes have identified two major metabolites: AS2036313-00 and either YM-394111 or YM-394112. The formation of these metabolites is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4, respectively.[2] There appears to be no significant difference in the metabolic pathways of YM758 across different species.[1]

Q2: What are the key enzymes involved in YM758 metabolism?

A2: The key enzymes are CYP2D6 and CYP3A4. CYP2D6 is responsible for the formation of AS2036313-00, while CYP3A4 mediates the formation of YM-394111 or YM-394112.[2]

Q3: What could cause a deviation from the expected metabolite profile?

A3: Deviations can arise from several factors, including:

  • Genetic Polymorphisms: Variations in the genes encoding CYP2D6 and CYP3A4 can lead to altered enzyme activity, affecting the rate and extent of metabolite formation.

  • Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 or CYP3A4 can alter the metabolism of YM758.[2]

  • Experimental Variability: Issues with sample collection, preparation, and analysis can introduce artifacts and lead to misinterpretation of the metabolite profile.

Q4: Where can I find reference standards for YM758 and its metabolites?

A4: Currently, commercial availability of certified reference standards for YM758 and its metabolites may be limited. For quantitative analysis, it is recommended to either synthesize and certify these standards in-house or to collaborate with a specialized chemical synthesis company.

Troubleshooting Unexpected Metabolite Profiles

This section provides a structured approach to troubleshooting unexpected results in your YM758 metabolomics studies.

Scenario 1: Higher than Expected Parent Drug (YM758) Levels and Lower Metabolite Levels

Possible Causes:

  • Reduced CYP2D6/CYP3A4 Activity: This could be due to a "poor metabolizer" genetic phenotype or co-administration of CYP2D6/CYP3A4 inhibitor drugs.

  • Sample Degradation: Improper sample storage or handling could lead to the degradation of metabolites back to the parent drug (though less likely) or overall sample degradation.

  • Analytical Issues: Ion suppression in the mass spectrometer can disproportionately affect the signal of metabolites compared to the parent drug.

Troubleshooting Steps:

Start High YM758 / Low Metabolites Check_Genotype Review Subject Genotype Data for CYP2D6/CYP3A4 Polymorphisms Start->Check_Genotype Check_CoMeds Review Subject's Co-administered Medications for CYP Inhibitors Start->Check_CoMeds Review_Sample_Handling Review Sample Collection, Storage, and Preparation Protocols Start->Review_Sample_Handling Check_Analytical_Method Investigate for Ion Suppression Effects in LC-MS/MS Method Start->Check_Analytical_Method Outcome_Genetic Consider Genotype as a Covariate in Data Analysis Check_Genotype->Outcome_Genetic Outcome_DDI Identify Potential Drug-Drug Interaction Check_CoMeds->Outcome_DDI Outcome_Experimental Re-evaluate and Optimize Experimental Protocols Review_Sample_Handling->Outcome_Experimental Check_Analytical_Method->Outcome_Experimental

Caption: Troubleshooting workflow for high parent drug and low metabolite levels.

Scenario 2: Unexpected or Novel Metabolite Peaks Detected

Possible Causes:

  • Contamination: Contamination from labware, solvents, or other samples can introduce extraneous peaks.

  • Matrix Effects: Complex biological matrices can sometimes produce adducts or fragments that are misinterpreted as novel metabolites.

  • Alternative Metabolic Pathways: While less common, induction of minor metabolic pathways could occur under certain conditions (e.g., saturation of primary pathways).

Troubleshooting Steps:

Start Novel Metabolite Peaks Detected Analyze_Blank Analyze a Blank Sample to Rule Out System Contamination Start->Analyze_Blank Review_Matrix Investigate Potential Matrix Effects and Adduct Formation Start->Review_Matrix High_Res_MS Utilize High-Resolution Mass Spectrometry for Accurate Mass Determination Start->High_Res_MS Outcome_Contamination Identify and Eliminate Source of Contamination Analyze_Blank->Outcome_Contamination Outcome_Matrix Refine Sample Preparation and Chromatographic Separation Review_Matrix->Outcome_Matrix Structure_Elucidation Perform Structure Elucidation Studies (e.g., MS/MS Fragmentation, NMR) High_Res_MS->Structure_Elucidation Outcome_Novel Confirm and Characterize a Novel Metabolite Structure_Elucidation->Outcome_Novel

Caption: Troubleshooting workflow for the detection of unexpected metabolite peaks.

Data Presentation

The following tables present hypothetical quantitative data for YM758 and its major metabolites in human plasma and in an in vitro human liver microsome assay. Note: These values are for illustrative purposes and are not derived from published clinical data. They are intended to provide a baseline for comparison when interpreting experimental results.

Table 1: Hypothetical Pharmacokinetic Parameters of YM758 and its Metabolites in Human Plasma Following a Single Oral Dose

AnalyteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
YM758501.5250
AS2036313-00152.0100
YM-394111/YM-394112252.0150

Table 2: Hypothetical Metabolite Formation in Human Liver Microsomes (1 mg/mL protein, 1 µM YM758)

MetaboliteFormation Rate (pmol/min/mg protein)
AS2036313-0025
YM-394111/YM-39411240

Experimental Protocols

Protocol 1: Analysis of YM758 and its Metabolites in Human Plasma by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled YM758).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent drug and its metabolites.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for YM758 and its metabolites.

Protocol 2: In Vitro Metabolism of YM758 in Human Liver Microsomes
  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), YM758 (1 µM), and phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sample Quenching and Processing:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS as described in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams

YM758 Mechanism of Action: Inhibition of the Iƒ Channel

YM758 is an inhibitor of the "funny" current (Iƒ) in the sinoatrial node of the heart. This current is crucial for regulating heart rate.

cluster_SA_Node Sinoatrial Node Pacemaker Cell If_Channel Iƒ Channel (HCN Channel) Diastolic_Depolarization Slow Diastolic Depolarization If_Channel->Diastolic_Depolarization Reduces Slope of YM758 YM758 YM758->If_Channel Inhibits Heart_Rate Decreased Heart Rate Diastolic_Depolarization->Heart_Rate

Caption: Mechanism of action of YM758 in reducing heart rate.

Metabolic Pathway of YM758

The metabolism of YM758 is primarily hepatic, involving Phase I and Phase II reactions.

YM758 YM758 PhaseI Phase I Metabolism (Oxidation, Hydration, Demethylation) YM758->PhaseI Metabolites Metabolites (e.g., AS2036313-00, YM-394111/YM-394112) PhaseI->Metabolites PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Excretion Excretion PhaseII->Excretion Metabolites->PhaseII CYP2D6 CYP2D6 CYP2D6->PhaseI Mediates CYP3A4 CYP3A4 CYP3A4->PhaseI Mediates

Caption: Overview of the metabolic pathways of YM758.

Experimental Workflow for Metabolite Profiling

A general workflow for the analysis of YM758 metabolites is outlined below.

Sample_Collection Sample Collection (Plasma, Urine, Microsomes) Sample_Preparation Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing (Peak Picking, Integration) LCMS_Analysis->Data_Processing Metabolite_ID Metabolite Identification and Quantification Data_Processing->Metabolite_ID Interpretation Interpretation of Results Metabolite_ID->Interpretation

Caption: General experimental workflow for YM758 metabolite profiling.

References

Validation & Comparative

A Comparative Guide to I(f) Channel Inhibitors: YM758 Phosphate and Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective I(f) channel inhibitors, YM758 phosphate and Ivabradine, for their application in heart rate reduction. While both compounds target the same ion channel to achieve their therapeutic effect, they are at vastly different stages of development. Ivabradine is a clinically approved drug with a wealth of data from large-scale clinical trials. In contrast, this compound is a preclinical compound, and publicly available information is limited to in vitro and preclinical studies. This guide will present the available data for both, highlighting the established clinical profile of Ivabradine and the preclinical characteristics of this compound.

Mechanism of Action: Targeting the Pacemaker Current

Both this compound and Ivabradine exert their heart rate-lowering effects by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart.[1][2][3][4][5] The If current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization slope in SA node cells, thus controlling the heart's pacemaker activity.[2][3] By blocking this current, both drugs reduce the pacemaker firing rate, leading to a dose-dependent decrease in heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[1][4][6]

Below is a diagram illustrating the signaling pathway through which I(f) channel inhibitors modulate heart rate.

Mechanism of Action of I(f) Channel Inhibitors cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell cluster_Drug_Action Drug Intervention If_channel I(f) Channel (HCN Channel) Diastolic_Depolarization Slow Diastolic Depolarization If_channel->Diastolic_Depolarization Initiates Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential Determines Heart_Rate Heart Rate Action_Potential->Heart_Rate Sets YM758 This compound YM758->If_channel Inhibits Ivabradine Ivabradine Ivabradine->If_channel Inhibits

Caption: Signaling pathway of I(f) channel inhibitors in the SA node.

Performance Data: A Tale of Two Development Stages

The available data for this compound and Ivabradine reflect their different stages in the drug development pipeline.

This compound: Preclinical Profile

Information on this compound is limited to preclinical characterization. It has been identified as a novel and selective I(f) channel inhibitor. In vitro studies have focused on its metabolism, primarily mediated by CYP2D6 and CYP3A4 enzymes. There is no publicly available in vivo data from animal models detailing the dose-dependent effects on heart rate reduction or comparative efficacy against other heart rate-lowering agents.

FeatureThis compound
Development Stage Preclinical
Mechanism of Action Selective I(f) channel inhibitor
Reported Efficacy Heart rate reduction (based on mechanism)
Clinical Data Not available
Safety Profile Not established in humans
Ivabradine: Clinical Efficacy and Safety

Ivabradine has been extensively studied in large-scale clinical trials, establishing its efficacy and safety profile for the treatment of chronic stable angina and chronic heart failure.

Efficacy in Heart Rate Reduction and Clinical Outcomes:

Multiple clinical trials have demonstrated Ivabradine's ability to effectively reduce heart rate and improve clinical outcomes in specific patient populations.

TrialPatient PopulationTreatmentHeart Rate Reduction (vs. Placebo)Key Outcomes
SHIFT [7][8][9][10][11]Chronic heart failure (LVEF ≤35%), sinus rhythm, HR ≥70 bpmIvabradine + standard therapy~11 bpm reduction from baseline in the Ivabradine group.[8]Reduced the composite endpoint of cardiovascular death or hospital admission for worsening heart failure.[8][10]
BEAUTIFUL [12][13][14][15][16]Stable coronary artery disease and left ventricular systolic dysfunctionIvabradine + standard therapyReduced heart rate by 6 bpm at 12 months.[12]No significant effect on the primary composite endpoint. In a subgroup with baseline HR ≥70 bpm, it reduced admission for fatal and non-fatal myocardial infarction and coronary revascularization.[12][15]
SIGNIFY [17][18][19][20][21][22]Stable coronary artery disease without clinical heart failure, HR ≥70 bpmIvabradineMean heart rate was 60.7 bpm in the Ivabradine group vs. 70.6 bpm in the placebo group at 3 months.[17][18][20]Did not reduce the primary composite endpoint of cardiovascular death or non-fatal myocardial infarction.[17][18][20]
INITIATIVE [23]Stable anginaIvabradine vs. AtenololDose-dependent reduction in heart rate at rest and during exercise.Non-inferior to atenolol in improving exercise tolerance.
REDUCTION [23]Stable anginaIvabradineReduced heart rate from 82.9 bpm to 70.4 bpm.Improved angina symptoms and reduced the frequency of angina attacks.

Safety and Tolerability of Ivabradine:

The safety profile of Ivabradine is well-characterized from its extensive clinical trial program and post-marketing surveillance.

Adverse EventIncidence in Ivabradine Groups (Clinical Trials)
Bradycardia The most common cardiovascular adverse event.[24] Symptomatic bradycardia occurred in approximately 5% of patients in a study on chronic heart failure.[24]
Phosphenes (Luminous Phenomena) A common non-cardiovascular adverse event.[24]
Atrial Fibrillation A meta-analysis suggests a potential increased risk.[24]
Other Dizziness, headache.

Experimental Protocols

Key Ivabradine Clinical Trials: Methodologies

SHIFT (Systolic Heart failure treatment with the If inhibitor ivabradine Trial) [7][8][9][10][11]

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: Patients with symptomatic chronic heart failure, left ventricular ejection fraction (LVEF) of 35% or less, in sinus rhythm with a resting heart rate of 70 beats per minute (bpm) or higher, who had been admitted to a hospital for heart failure within the previous 12 months, and were receiving stable background therapy.

  • Intervention: Patients were randomly assigned to receive either ivabradine (starting at 5 mg twice daily, titrated up to 7.5 mg twice daily) or placebo, in addition to their standard heart failure medication.

  • Primary Endpoint: The composite of cardiovascular death or hospital admission for worsening heart failure.

BEAUTIFUL (morBidity-mortality EvAlUaTion of the If inhibitor ivabradine in patients with coronary disease and left-ventricULar dysfunction) [12][13][14][15][16]

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with stable coronary artery disease and an LVEF of less than 40%.

  • Intervention: Patients were randomized to receive either ivabradine (target dose of 7.5 mg twice daily) or placebo, on top of optimal medical therapy for coronary artery disease.

  • Primary Endpoint: A composite of cardiovascular death, admission to hospital for acute myocardial infarction, and admission to hospital for new onset or worsening heart failure.

SIGNIFY (Study assessInG the morbidity-mortality beNefits of the If inhibitor ivabradine in patients with coronarY artery disease) [17][18][19][20][21][22]

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with stable coronary artery disease without clinical heart failure and a resting heart rate of 70 bpm or more.

  • Intervention: Patients were assigned to receive either ivabradine (titrated to a target dose of 10 mg twice daily) or placebo.

  • Primary Endpoint: The composite of death from cardiovascular causes or nonfatal myocardial infarction.

This compound: Preclinical Experimental Approach

As clinical trial data for this compound is not available, the methodologies described are based on typical preclinical in vitro studies for drug metabolism.

  • Objective: To investigate the in vitro metabolism of YM758 and identify the cytochrome P450 (CYP) isozymes involved.

  • Methodology:

    • Incubation of YM758 with pooled human liver microsomes.

    • Analysis of metabolites using liquid chromatography-mass spectrometry (LC-MS).

    • Use of a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for metabolite formation.

    • Inhibition studies with known CYP inhibitors to confirm the involvement of specific enzymes.

Summary and Future Directions

The comparison between this compound and Ivabradine is a comparison between a preclinical candidate and an established clinical therapeutic.

  • Ivabradine is a well-documented I(f) channel inhibitor with proven efficacy in reducing heart rate and improving outcomes in specific cardiovascular patient populations. Its safety profile is well-established through extensive clinical trials.

  • This compound is a promising preclinical compound that shares the same mechanism of action as Ivabradine. However, its efficacy and safety in humans remain to be determined through clinical trials.

For researchers and drug development professionals, Ivabradine serves as a benchmark for the development of new I(f) channel inhibitors. Future preclinical and clinical studies on this compound will be necessary to elucidate its potential therapeutic role and to draw any meaningful comparisons with Ivabradine in terms of clinical performance. Head-to-head clinical trials would be the definitive method to compare the efficacy and safety of these two agents.

References

Comparative Efficacy of YM758 and Other Benzamide Derivatives in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of YM758 and other benzamide derivatives, with a focus on the If channel inhibitor Ivabradine.

Introduction

Benzamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. Within this class, a subset of molecules has emerged as potent modulators of cardiovascular function, primarily through the inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) in the sinoatrial node. This current plays a crucial role in regulating heart rate.[1][2]

This guide provides a comparative overview of YM758, a novel If channel inhibitor, and other relevant benzamide derivatives, with a particular focus on Ivabradine, a clinically approved drug for the treatment of stable angina and heart failure.[1][3] Due to the limited availability of public clinical trial data for YM758, this comparison will primarily focus on the mechanism of action and will present the extensive clinical data for Ivabradine as a benchmark for this class of drugs.

Mechanism of Action: If Channel Inhibition

Both YM758 and Ivabradine are benzamide derivatives that exert their primary pharmacological effect by selectively inhibiting the If current in the sinoatrial node.[3][4] The If current is a mixed sodium-potassium inward current that is activated by hyperpolarization and modulated by the autonomic nervous system.[2] By inhibiting this current, these drugs reduce the rate of spontaneous diastolic depolarization in pacemaker cells, leading to a dose-dependent reduction in heart rate.[1][4]

A key advantage of this mechanism is its specificity for the sinoatrial node, with no significant effects on other cardiac ion channels, myocardial contractility, or ventricular repolarization at therapeutic concentrations.[1][5] This targeted action differentiates If channel inhibitors from other heart rate-lowering agents like beta-blockers and calcium channel blockers.[6]

Signaling Pathway of If Channel Inhibition

The following diagram illustrates the signaling pathway affected by If channel inhibitors like YM758 and Ivabradine.

cluster_0 Sinoatrial Node Pacemaker Cell cluster_1 Pharmacological Intervention HCN_channel HCN Channel (If Current) Depolarization Spontaneous Diastolic Depolarization HCN_channel->Depolarization Initiates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts cAMP->HCN_channel Activates ATP ATP ATP->AC Stimulation (e.g., β-adrenergic) HR Heart Rate Depolarization->HR Determines Drug YM758 / Ivabradine (Benzamide Derivatives) Drug->HCN_channel Inhibits

Mechanism of If Channel Inhibition

Comparative Efficacy Data: Ivabradine as a Benchmark

Efficacy in Chronic Stable Angina

Clinical trials have consistently demonstrated the anti-anginal and anti-ischemic effects of Ivabradine. The following table summarizes key efficacy data from a comparative trial of Ivabradine versus the beta-blocker Atenolol.

Efficacy ParameterIvabradine (7.5 mg bid)Atenolol (100 mg od)
Change in Total Exercise Duration (seconds) +86.8+78.8
Change in Time to Angina Onset (seconds) +90.3+79.6
Change in Time to 1mm ST Depression (seconds) +89.7+79.3
Reduction in Angina Attacks per week -1.5-1.3
Reduction in Short-acting Nitrate Consumption per week -1.4-1.2

Data adapted from a randomized, double-blind trial in patients with stable angina.

Efficacy in Chronic Heart Failure

Ivabradine has also been shown to improve outcomes in patients with chronic heart failure with reduced ejection fraction. The SHIFT (Systolic Heart failure treatment with the If inhibitor ivabradine Trial) study was a landmark trial that established its role in this indication.

OutcomeIvabradine GroupPlacebo GroupHazard Ratio (95% CI)
Primary Composite Endpoint (CV death or hospitalization for worsening HF) 24%29%0.82 (0.75-0.90)
Hospitalization for Heart Failure 16%21%0.74 (0.66-0.83)
Death from Heart Failure 3%5%0.74 (0.58-0.94)

Data adapted from the SHIFT trial.

Experimental Protocols

The evaluation of anti-anginal drugs like YM758 and Ivabradine in clinical trials typically involves standardized protocols to assess their impact on exercise capacity and symptoms.

Exercise Tolerance Testing

Objective: To assess the effect of the drug on a patient's ability to perform physical exercise and to determine the onset of anginal symptoms and ischemic changes on an electrocardiogram (ECG).

Methodology:

  • Patient Preparation: Patients discontinue other anti-anginal medications (washout period) and are familiarized with the testing procedure.

  • Baseline Test: A baseline exercise test is performed to establish the patient's exercise capacity and ischemic threshold.

  • Randomization and Treatment: Patients are randomized to receive the investigational drug (e.g., YM758), a comparator (e.g., Ivabradine or placebo), and treated for a specified period.

  • Follow-up Tests: Exercise tests are repeated at predefined intervals during the treatment period.

  • Protocol: A standardized protocol, such as the Bruce or modified Bruce protocol, is used. This involves incremental increases in treadmill speed and incline at regular intervals.

  • Endpoints: The primary endpoint is typically the change in total exercise duration. Secondary endpoints include time to onset of angina, time to 1mm ST-segment depression, and the rate-pressure product (heart rate x systolic blood pressure).

Assessment of Angina Frequency and Nitroglycerin Consumption

Objective: To evaluate the effect of the drug on the frequency of angina attacks and the use of short-acting nitrates for symptom relief in a real-world setting.

Methodology:

  • Patient Diary: Patients are provided with a diary to record the date, time, and circumstances of each angina attack.

  • Nitroglycerin Consumption: Patients also record the number of sublingual nitroglycerin tablets or sprays used to relieve angina.

  • Data Collection: Diaries are collected and reviewed at regular study visits.

  • Analysis: The data is analyzed to determine the change in the mean weekly frequency of angina attacks and the mean weekly consumption of short-acting nitrates from baseline.

Experimental Workflow for a Stable Angina Clinical Trial

The following diagram outlines a typical workflow for a clinical trial evaluating an anti-anginal agent.

Start Patient Recruitment (Stable Angina Diagnosis) Screening Screening & Informed Consent Start->Screening Washout Washout of Existing Anti-anginal Medication Screening->Washout Baseline Baseline Assessment (Exercise Tolerance Test, Angina Diary) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., YM758) Randomization->GroupA GroupB Treatment Group B (e.g., Ivabradine) Randomization->GroupB GroupC Placebo Group Randomization->GroupC FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Efficacy Efficacy Assessment (Repeat ETT, Diary Review) FollowUp->Efficacy Safety Safety Monitoring (Adverse Events, Vitals, ECG) FollowUp->Safety End End of Study Data Analysis & Reporting Efficacy->End Safety->End

Stable Angina Clinical Trial Workflow

Conclusion

YM758, as a novel benzamide derivative and If channel inhibitor, holds promise for the treatment of cardiovascular diseases such as stable angina and heart failure. While direct comparative efficacy data with other benzamide derivatives like Ivabradine are not yet widely available, the well-established clinical profile of Ivabradine provides a strong rationale for the continued investigation of this therapeutic class. The specific mechanism of action, focused on heart rate reduction without negative inotropic effects, offers a valuable alternative and add-on to existing cardiovascular therapies. Future clinical trials are needed to fully elucidate the comparative efficacy and safety profile of YM758.

References

Validating YM758's Selectivity for I(f) Channels Over Other Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of YM758, a novel I(f) channel inhibitor, against other key cardiac ion channels. The data presented is essential for researchers and drug development professionals evaluating the potential therapeutic profile and off-target effects of YM758.

Executive Summary

YM758 is a potent inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which carries the I(f) current, also known as the "funny" current. This current is a key determinant of the spontaneous diastolic depolarization in the sinoatrial node, and therefore, plays a crucial role in regulating heart rate. The selective inhibition of the I(f) channel is a targeted therapeutic strategy for managing conditions such as stable angina and chronic heart failure. This guide summarizes the available data on the selectivity of YM758 for the I(f) channel compared to other critical cardiac ion channels, providing a clear overview of its specificity.

Comparative Selectivity Profile of YM758

To ascertain the selectivity of a compound, it is crucial to compare its potency (typically represented by the half-maximal inhibitory concentration, IC50) against its intended target with its potency against a panel of other relevant ion channels. An ideal I(f) inhibitor would exhibit high potency for the HCN channel while having significantly lower potency (higher IC50 values) for other ion channels, thereby minimizing the risk of off-target effects.

For the purpose of this guide, we will present a hypothetical comparative table based on the expected profile of a highly selective I(f) inhibitor like YM758, alongside a known comparator, Ivabradine. It is imperative to note that the following data for YM758 is illustrative and should be confirmed with proprietary data or further public disclosures.

Table 1: Comparative Potency (IC50, µM) of YM758 and Ivabradine Against Key Cardiac Ion Channels

Ion ChannelCurrentFunctionYM758 (Hypothetical)Ivabradine (Reference Values)
HCN4 I(f) Pacemaker Current < 0.1 ~1-3
hERGIKrVentricular Repolarization> 100> 10
Nav1.5INaCardiac Depolarization> 100> 30
Cav1.2ICa,LCardiac Depolarization & Contraction> 100> 30

Note: A higher IC50 value indicates lower potency and a lower likelihood of off-target effects at therapeutic concentrations. The hypothetical data for YM758 is based on its description as a highly specific inhibitor and is intended for illustrative purposes.

Experimental Protocols for Determining Ion Channel Selectivity

The gold-standard method for assessing the selectivity of a compound against various ion channels is the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel currents in isolated cells expressing a specific channel type.

General Protocol for Whole-Cell Patch-Clamp Electrophysiology:
  • Cell Preparation: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human recombinant ion channel of interest (e.g., hHCN4, hERG, hNav1.5, hCav1.2) are cultured and prepared for recording.

  • Recording Setup: A glass micropipette with a tip diameter of approximately 1 µm is filled with an intracellular solution and brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell. The voltage across the cell membrane is then clamped to a desired holding potential.

  • Current Recording: Specific voltage protocols are applied to elicit the characteristic current of the ion channel being studied. For example, hyperpolarizing voltage steps are used to activate the I(f) current in HCN4-expressing cells.

  • Compound Application: The test compound (YM758) is applied to the cell at various concentrations. The effect of the compound on the ion channel current is measured as the percentage of inhibition compared to the baseline current.

  • Data Analysis: The concentration-response data is fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the ion channel current.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Ion Channel Selectivity Screening

The following diagram illustrates a typical workflow for assessing the selectivity of a compound like YM758.

experimental_workflow cluster_screening Selectivity Screening start Compound Synthesis (YM758) primary_screen Primary Screen: I(f) Channel (HCN4) start->primary_screen secondary_screen Secondary Screen: Ion Channel Panel primary_screen->secondary_screen herg hERG (IKr) secondary_screen->herg nav Nav1.5 (INa) secondary_screen->nav cav Cav1.2 (ICa,L) secondary_screen->cav data_analysis Data Analysis (IC50 Determination) herg->data_analysis nav->data_analysis cav->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile

Caption: A streamlined workflow for determining the ion channel selectivity of YM758.

Signaling Pathway of I(f) Channel Inhibition

The diagram below illustrates the signaling pathway affected by YM758.

signaling_pathway cluster_cell Sinoatrial Node Pacemaker Cell camp cAMP hcn4 HCN4 Channel (If Current) camp->hcn4 Binds to & Modulates na_k_influx Na+/K+ Influx hcn4->na_k_influx Mediates dd_slope Diastolic Depolarization Slope na_k_influx->dd_slope Increases heart_rate Heart Rate dd_slope->heart_rate Determines ym758 YM758 ym758->inhibition inhibition->hcn4

Caption: Mechanism of action of YM758 in reducing heart rate via I(f) channel inhibition.

Conclusion

Based on available information describing YM758 as a "strong and specific" I(f) channel inhibitor, it is anticipated to have a highly favorable selectivity profile with significantly greater potency for the HCN channel compared to other key cardiac ion channels such as hERG, Nav1.5, and Cav1.2. This high selectivity is a critical attribute for a heart rate-lowering agent, as it suggests a reduced potential for off-target cardiovascular side effects, such as arrhythmias. The validation of this selectivity through rigorous electrophysiological screening, as outlined in this guide, is a cornerstone of its preclinical and clinical development. Researchers and clinicians can anticipate that YM758 will offer a targeted approach to heart rate reduction with a potentially superior safety profile compared to less selective agents.

References

Cross-Species Metabolic Profile of YM758: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the metabolic pathways of YM758, a novel If channel inhibitor, reveals a consistent metabolic profile across various species, including humans, monkeys, dogs, rats, and mice. This guide provides a comprehensive comparison of YM758 metabolism, supported by available experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding its pharmacokinetic properties.

The primary metabolic routes for YM758 involve oxidation, hydration, and demethylation, which are subsequently followed by sulfate or glucuronide conjugation.[1] In vivo studies have indicated no significant qualitative differences in the metabolic pathways of YM758 among the tested species, suggesting a predictable metabolic fate across preclinical models and humans.[1]

In Vitro Metabolism and Key Metabolites

In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific enzymes and major metabolites involved in YM758's biotransformation. These experiments have pinpointed two primary metabolites, designated as AS2036313-00 and YM-394111 or YM-394112. The formation of these metabolites is primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.

MetaboliteMediating Enzyme
AS2036313-00CYP2D6
YM-394111 / YM-394112CYP3A4

Table 1: Major Metabolites of YM758 and their Mediating Enzymes in Human Liver Microsomes.

While qualitative metabolic pathways appear conserved, quantitative data on the relative abundance of each metabolite across different species is not extensively available in the public domain. Such data would be crucial for a more refined cross-species comparison and for predicting human pharmacokinetics from preclinical data.

Experimental Protocols

The following section details the generalized methodologies employed in the study of YM758 metabolism.

In Vivo Metabolite Profiling

Objective: To identify and characterize the metabolic profile of YM758 in various species.

Methodology:

  • Animal Dosing: Radiolabeled ([14C]) YM758 is administered orally to different species (e.g., mice, rats, dogs, monkeys).

  • Sample Collection: Urine, feces, bile, and blood samples are collected at predetermined time points.

  • Sample Preparation: Plasma is obtained from blood samples by centrifugation. Urine and bile samples are used directly or after enzymatic hydrolysis (with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Fecal samples are homogenized and extracted.

  • Metabolite Separation and Detection: Samples are analyzed by liquid chromatography coupled with radiometric detection (for radiolabeled compounds) and mass spectrometry (LC-MS/MS) to separate and identify the metabolites.[1]

  • Structure Elucidation: The chemical structures of the metabolites are determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

In Vitro Metabolism in Liver Microsomes

Objective: To determine the metabolic stability and identify the enzymes responsible for YM758 metabolism.

Methodology:

  • Incubation: YM758 is incubated with liver microsomes from different species (e.g., human, monkey, dog, rat, mouse) in the presence of NADPH as a cofactor.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent drug.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent like acetonitrile.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the remaining parent drug and identify the formed metabolites.

  • Enzyme Phenotyping: To identify the specific CYP enzymes involved, recombinant human CYP enzymes or specific chemical inhibitors are used in the incubation mixture.

Visualizing the Metabolic Pathways and Experimental Workflow

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathways of YM758 and the typical experimental workflow for its analysis.

YM758_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism YM758 YM758 Oxidation Oxidation YM758->Oxidation Hydration Hydration YM758->Hydration Demethylation Demethylation YM758->Demethylation Sulfate_Conjugation Sulfate Conjugation Oxidation->Sulfate_Conjugation Glucuronide_Conjugation Glucuronide Conjugation Oxidation->Glucuronide_Conjugation Hydration->Sulfate_Conjugation Hydration->Glucuronide_Conjugation Demethylation->Sulfate_Conjugation Demethylation->Glucuronide_Conjugation Excretion Excretion Sulfate_Conjugation->Excretion Glucuronide_Conjugation->Excretion

Caption: Metabolic Pathways of YM758.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Dosing Dosing of Radiolabeled YM758 Sample_Collection Sample Collection (Urine, Feces, Blood) Dosing->Sample_Collection Sample_Processing Sample Processing and Extraction Sample_Collection->Sample_Processing Incubation Incubation with Liver Microsomes Incubation->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Metabolite_ID Metabolite Identification and Quantification LC_MS_Analysis->Metabolite_ID Data_Analysis Cross-Species Data Comparison Metabolite_ID->Data_Analysis

Caption: Experimental Workflow for Metabolite Profiling.

Conclusion

The metabolic pathways of YM758 are qualitatively similar across humans and common preclinical animal models, primarily involving Phase I (oxidation, hydration, demethylation) and Phase II (conjugation) reactions. This consistency simplifies the extrapolation of metabolic data from animals to humans. However, a notable gap exists in the public availability of quantitative data comparing the metabolite profiles across species. Future studies focusing on the quantitative aspects of YM758 metabolism would provide a more complete picture and further enhance its preclinical to clinical translation.

References

A Comparative Guide: YM758 and Beta-Blockers in Angina Treatment Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel If channel inhibitor, YM758, and the established class of beta-adrenergic receptor blockers (beta-blockers) for the treatment of angina pectoris. Due to the limited availability of direct comparative data for YM758, this guide utilizes data from the clinically approved If channel inhibitor, Ivabradine, as a surrogate to provide a comprehensive overview for research and development purposes.

Mechanism of Action

YM758 and other If Channel Inhibitors:

YM758 is a novel inhibitor of the "funny" current (If) in the sinoatrial (SA) node of the heart.[1] The If current is a mixed sodium-potassium inward current crucial for regulating the pacemaker activity in the SA node.[1] By selectively blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that conduct the If current, YM758 and other drugs in this class reduce the slope of diastolic depolarization, leading to a dose-dependent slowing of the heart rate.[2][3] This heart rate reduction occurs without affecting myocardial contractility, blood pressure, or atrioventricular conduction.[2] The consequent decrease in myocardial oxygen demand is the primary mechanism for their anti-anginal effect.[1]

Beta-Blockers:

Beta-blockers competitively antagonize the effects of catecholamines (norepinephrine and epinephrine) at β-adrenergic receptors.[4][5] In the heart, which is rich in β1-receptors, this antagonism leads to a decrease in heart rate (negative chronotropy), a reduction in the force of myocardial contraction (negative inotropy), and a decrease in blood pressure.[4][5] These combined effects reduce the overall workload of the heart and, consequently, its oxygen demand, which is beneficial in angina.[5][6]

Signaling Pathways

Below are diagrams illustrating the distinct signaling pathways through which If channel inhibitors and beta-blockers exert their therapeutic effects in angina.

cluster_If If Channel Inhibitor Pathway (e.g., YM758, Ivabradine) If_Inhibitor YM758 / Ivabradine HCN_Channel HCN Channel (SA Node) If_Inhibitor->HCN_Channel Inhibits If_Current Funny Current (If) HCN_Channel->If_Current Diastolic_Depolarization Slope of Diastolic Depolarization ↓ If_Current->Diastolic_Depolarization Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Myocardial_O2_Demand Myocardial O2 Demand ↓ Heart_Rate->Myocardial_O2_Demand Angina_Relief Angina Relief Myocardial_O2_Demand->Angina_Relief

Figure 1. Signaling pathway of If channel inhibitors.

cluster_BB Beta-Blocker Pathway Beta_Blocker Beta-Blocker Beta_Receptor β1-Adrenergic Receptor (Myocardium) Beta_Blocker->Beta_Receptor Blocks Blood_Pressure Blood Pressure Beta_Blocker->Blood_Pressure AC Adenylate Cyclase Beta_Receptor->AC Catecholamines Catecholamines (Norepinephrine, Epinephrine) Catecholamines->Beta_Receptor cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels Ca2+ Channels Activity ↓ PKA->Ca_Channels Heart_Rate_Contractility Heart Rate & Contractility Ca_Channels->Heart_Rate_Contractility Myocardial_O2_Demand Myocardial O2 Demand ↓ Heart_Rate_Contractility->Myocardial_O2_Demand Blood_Pressure->Myocardial_O2_Demand Angina_Relief Angina Relief Myocardial_O2_Demand->Angina_Relief

Figure 2. Signaling pathway of beta-blockers.

Quantitative Data Comparison

The following tables summarize clinical data comparing the efficacy of the If channel inhibitor Ivabradine (as a proxy for YM758) with beta-blockers in patients with stable angina.

Table 1: Effects on Heart Rate, Angina Attacks, and Nitrate Consumption (Ivabradine in Combination with Beta-Blockers)

ParameterBaseline (on Beta-Blocker)After 4 Months (Ivabradine + Beta-Blocker)p-valueReference
Heart Rate (bpm) 84.3 ± 14.672.0 ± 9.9< 0.0001[7]
82.4 ± 11.867.1 ± 8.4< 0.001[8]
Angina Attacks per Week 2.8 ± 3.30.5 ± 1.3< 0.0001[7]
1.2 ± 1.90.1 ± 0.6< 0.001[8]
Short-Acting Nitrate Consumption per Week (units) 3.7 ± 5.60.7 ± 1.7< 0.0001[7]
1.5 ± 2.80.2 ± 1.0< 0.001[8]

Table 2: Comparison of Ivabradine + Beta-Blocker vs. Beta-Blocker Uptitration

ParameterIvabradine + Beta-Blocker (Week 16)Beta-Blocker Uptitration (Week 16)p-valueReference
Heart Rate (bpm) 61 ± 663 ± 80.001[9]
Patients in CCS Class I (%) 37.1280.017[9]
Angina-Free Patients (%) 50.634.2< 0.001[9]
Adverse Events (%) 9.418.4< 0.001[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of anti-anginal agents. Below are representative experimental workflows for preclinical and clinical models of angina.

Preclinical Model: Exercise-Induced Myocardial Dysfunction in Dogs

This model is designed to mimic exertional angina in humans.

cluster_protocol Canine Model of Exercise-Induced Angina Instrumentation Chronic Instrumentation: - Left Ventricular Manometer - Coronary Artery Occluder - Sonomicrometry Crystals - Arterial/Venous Catheters Recovery Post-Surgery Recovery (approx. 10 days) Instrumentation->Recovery Treadmill Treadmill Exercise Cycles: - 3 min exercise - 7 min recovery - Repeated cycles Recovery->Treadmill Ischemia Induction of Ischemia: - Partial coronary occlusion to limit flow - Produce dysfunction with increased workload Treadmill->Ischemia Drug_Admin Drug Administration: - YM758/Beta-Blocker or Placebo - Intravenous infusion Ischemia->Drug_Admin Data_Acquisition Data Acquisition: - Hemodynamics (HR, BP, dP/dt) - Regional Myocardial Function (Sonomicrometry) Drug_Admin->Data_Acquisition Analysis Data Analysis: - Compare functional parameters between treatment groups Data_Acquisition->Analysis

Figure 3. Workflow for a canine exercise-induced angina model.[10]

Key Steps:

  • Surgical Instrumentation: Dogs are chronically instrumented to allow for the measurement of cardiac function and the induction of controlled coronary artery stenosis.[10]

  • Treadmill Exercise: After recovery, trained dogs run on a treadmill following a specific protocol of exercise and rest periods.[10]

  • Ischemia Induction: A hydraulic occluder is used to create a fixed stenosis of a coronary artery, which is sufficient to cause ischemia and regional myocardial dysfunction during exercise but not at rest.[10]

  • Drug Administration: The test compound (e.g., YM758) or a comparator (e.g., a beta-blocker) is administered, typically via intravenous infusion.

  • Data Collection and Analysis: Hemodynamic parameters and regional myocardial wall motion are continuously recorded and analyzed to assess the drug's effect on exercise-induced ischemia.[10]

Clinical Trial Protocol: Exercise Tolerance Testing in Patients with Stable Angina

Exercise tolerance testing is a standard method to objectively assess the efficacy of anti-anginal drugs in humans.

Key Components:

  • Patient Population: Patients with documented coronary artery disease and stable, exercise-induced angina.

  • Study Design: Typically a randomized, double-blind, placebo-controlled trial.

  • Treadmill Protocol: A standardized protocol, such as the Bruce protocol, is used. The Bruce protocol consists of multiple 3-minute stages with increasing speed and incline.[11][12]

  • Drug Administration: Patients receive the investigational drug (e.g., YM758), a comparator (e.g., a beta-blocker), or a placebo for a specified duration.

  • Endpoints:

    • Primary: Change in total exercise duration.

    • Secondary: Time to onset of angina, time to 1-mm ST-segment depression, heart rate, and blood pressure responses.[13]

  • Data Analysis: Statistical comparison of the changes in endpoint parameters from baseline between the treatment groups.

Conclusion

YM758, as an If channel inhibitor, offers a distinct and more targeted mechanism for heart rate reduction compared to beta-blockers. Clinical data on Ivabradine, a drug with the same mechanism, suggests that this class of compounds is effective in reducing anginal symptoms, both as monotherapy and in combination with beta-blockers.[8][14][15] The primary advantage of If channel inhibitors appears to be their selective action on the SA node, avoiding the negative inotropic and broader systemic effects associated with beta-blockers.[2] This can be particularly beneficial for patients who do not tolerate beta-blockers well.

The provided data and experimental models offer a framework for the continued investigation and comparison of YM758 against the standard of care in angina treatment. Further direct comparative studies will be essential to fully elucidate the relative efficacy and safety profile of YM758.

References

YM758: An Uncharted Therapeutic Window in Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic window of a novel compound is paramount. This guide provides a comparative overview of the preclinical data available for YM758, a selective I(f) channel inhibitor, and its potential alternatives. However, a significant lack of publicly available preclinical efficacy and toxicology data for YM758 currently prevents a comprehensive validation of its therapeutic window.

YM758, developed by Astellas Pharma, is a novel small molecule that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the pacemaking activity of the sinoatrial node.[1] By blocking the I(f) current, YM758 effectively reduces heart rate, a mechanism shared by other established I(f) inhibitors like ivabradine.[1] While preclinical studies have shed light on its metabolism and distribution, a detailed public record of its dose-dependent efficacy and safety profile remains elusive, hindering a direct comparison with other therapeutic options.

Mechanism of Action: Targeting the Heart's Pacemaker

The primary pharmacological action of YM758 and other I(f) channel inhibitors is the reduction of the spontaneous diastolic depolarization rate in sinoatrial node cells. This targeted action on the heart's natural pacemaker leads to a dose-dependent decrease in heart rate without significantly affecting other cardiovascular parameters such as contractility or blood pressure.

YM758 YM758 If_channel I(f) Channel (Sinoatrial Node) YM758->If_channel Inhibits Heart_Rate Heart Rate If_channel->Heart_Rate Decreases Pacemaker Current

Figure 1. Simplified signaling pathway of YM758's mechanism of action.

Preclinical Data: A Comparative Overview

Due to the limited availability of specific preclinical dose-response and toxicology data for YM758, a direct quantitative comparison of its therapeutic window with alternatives is not feasible at this time. To provide context, this guide presents available information on YM758 alongside more detailed preclinical data for the established I(f) channel inhibitor, ivabradine.

Efficacy: Heart Rate Reduction

Preclinical studies are essential to establish the dose-dependent effect of a new chemical entity on its intended target. For I(f) channel inhibitors, the primary efficacy endpoint is the reduction in heart rate.

Table 1: Preclinical Efficacy of I(f) Channel Inhibitors (Heart Rate Reduction)

CompoundSpeciesDose/ConcentrationHeart Rate ReductionSource
YM758 Data Not AvailableData Not AvailableData Not Available-
Ivabradine Mouse10 mg/kg/day (oral)~15-20%[2]
Zatebradine Dog0.75 mg/kg (i.v.)Significant reduction (IC50 = 0.23 mg/kg)[3]
Safety and Toxicology

The therapeutic window is defined by the balance between efficacy and toxicity. Preclinical toxicology studies are crucial for identifying potential adverse effects and determining the No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Preclinical Safety and Toxicology Findings for I(f) Channel Inhibitors

CompoundSpeciesKey FindingsNOAELSource
YM758 RatTissue distribution studied; highest concentrations in the liver.[3] In vitro metabolism primarily via CYP2D6 and CYP3A4.[4]Data Not Available[3][4]
Ivabradine RatNo drug-related neoplasms in 2-year carcinogenicity studies. Cardiovascular malformations observed at exposures similar to human therapeutic doses.[5]Data Not Available[5]
Zatebradine DogAt higher doses, inhibition of AV nodal conduction and lengthening of refractory period and repolarization in atria and ventricles.[3]Data Not Available[3]

Experimental Protocols

Detailed experimental protocols for the preclinical studies on YM758 are not publicly available. However, standard methodologies for evaluating the cardiovascular effects and toxicity of new chemical entities are well-established.

Cardiovascular Safety Pharmacology

A typical preclinical cardiovascular safety study in a large animal model (e.g., dog) would involve the following workflow:

cluster_0 Pre-Dose cluster_1 Dosing cluster_2 Post-Dose Baseline Baseline Data Collection (ECG, Hemodynamics) Dose_Admin Drug Administration (e.g., Intravenous Infusion) Baseline->Dose_Admin Data_Collection Continuous Monitoring (ECG, Hemodynamics) Dose_Admin->Data_Collection Data_Analysis Data Analysis (Heart Rate, Blood Pressure, etc.) Data_Collection->Data_Analysis

Figure 2. General workflow for a preclinical cardiovascular safety study.
Repeat-Dose Toxicology Study

To assess the long-term safety of a compound, a repeat-dose toxicology study is conducted. This typically involves the following logical progression:

Dose_Selection Dose Range Finding Study Main_Study Main Repeat-Dose Study (e.g., 28-day) Dose_Selection->Main_Study In_life_Obs In-life Observations (Clinical Signs, Body Weight) Main_Study->In_life_Obs Terminal_Procedures Terminal Procedures (Blood Collection, Necropsy) Main_Study->Terminal_Procedures Report Final Report (NOAEL Determination) In_life_Obs->Report Histo Histopathology Terminal_Procedures->Histo Histo->Report

Figure 3. Logical flow of a preclinical repeat-dose toxicology study.

Conclusion

While YM758 holds promise as a selective I(f) channel inhibitor, the current lack of publicly available preclinical data on its therapeutic window makes a comprehensive and objective comparison with other alternatives challenging. The information on its metabolism and tissue distribution provides a foundational understanding of its pharmacokinetic profile.[3][4] However, without robust dose-response efficacy data and detailed toxicology findings, its full preclinical potential and safety margins remain to be validated. Further disclosure of these critical preclinical studies will be necessary for the research and drug development community to fully evaluate YM758's position in the landscape of cardiovascular therapeutics.

References

A Comparative Guide to the In Vitro Metabolism of YM758 in Human versus Animal Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolism of YM758, a novel If channel inhibitor, in human and animal liver microsomes. While direct quantitative comparisons of metabolite formation rates in vitro are not publicly available, this document summarizes known metabolic pathways, involved enzymes, and provides a detailed, representative protocol for conducting such comparative studies.

Executive Summary

YM758 is a cardiovascular agent that undergoes metabolic transformation primarily through oxidation, hydration, and demethylation, followed by conjugation reactions. In vivo studies have indicated no significant species differences in the metabolic pathways of YM758 among humans, mice, rats, rabbits, dogs, and monkeys.[1] The primary metabolites are formed through the action of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 in humans.[2][3] This guide outlines the known metabolic profile of YM758 and presents a generalized experimental protocol for a comparative in vitro metabolism study using liver microsomes from different species.

Metabolic Profile of YM758

In human liver microsomes, YM758 is converted to two major metabolites. The metabolic pathways are understood to be consistent across various species, suggesting that the animal models are generally representative of human metabolism for this compound.

Table 1: Major Metabolites of YM758 and Involved Human CYP Enzymes

MetaboliteFormation PathwayMediating Enzyme (Human)
AS2036313-00OxidationCYP2D6
YM-394111 or YM-394112OxidationCYP3A4

Data sourced from studies on human liver microsomes.[2][3]

Comparative Metabolism Overview

While specific in vitro kinetic data (e.g., Km, Vmax) for the formation of YM758 metabolites in different species' liver microsomes are not available in the literature, in vivo data suggest a similar qualitative metabolic profile.[1] A comparative in vitro study would be necessary to determine if there are quantitative differences in the rates of metabolite formation, which could have implications for preclinical species selection and dose adjustments.

Experimental Protocols

The following is a detailed methodology for a representative experiment to compare the in vitro metabolism of YM758 across different species.

Objective: To compare the rate of formation of the major metabolites of YM758 (AS2036313-00 and YM-394111/YM-394112) in human, rat, dog, and monkey liver microsomes.

Materials:

  • YM758

  • Pooled liver microsomes from human, rat, dog, and monkey (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of YM758 in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the liver microsomes, YM758 solution, and buffer to 37°C.

    • In a 96-well plate, combine the liver microsomes (final protein concentration, e.g., 0.5 mg/mL), potassium phosphate buffer, and YM758 (at various concentrations to determine kinetics, e.g., 0.1 to 10 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

Analytical Method: LC-MS/MS Quantification

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific MRM transitions for YM758 and its metabolites would need to be optimized.

Data Analysis:

  • The concentrations of YM758 and its metabolites would be determined from the peak area ratios relative to the internal standard, using a standard curve.

  • The rate of metabolite formation would be calculated from the linear portion of the concentration-time curve.

  • For kinetic analysis, the rate of formation at different substrate concentrations would be fitted to the Michaelis-Menten equation to determine Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

  • Intrinsic clearance (CLint) would be calculated as Vmax/Km.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (YM758, Microsomes, Buffer, NADPH) mix Combine Microsomes, Buffer, YM758 prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C (Time Course: 0-60 min) start_reaction->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge extract Collect Supernatant centrifuge->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify Metabolites analyze->quantify kinetics Determine Vmax, Km, CLint quantify->kinetics compare Compare Species Data kinetics->compare

Caption: Experimental workflow for the in vitro metabolism of YM758.

Metabolic Pathway of YM758

G YM758 YM758 CYP2D6 CYP2D6 YM758->CYP2D6 CYP3A4 CYP3A4 YM758->CYP3A4 Metabolite1 AS2036313-00 Conjugation Further Conjugation (Sulfate or Glucuronide) Metabolite1->Conjugation Metabolite2 YM-394111 or YM-394112 Metabolite2->Conjugation CYP2D6->Metabolite1 Oxidation CYP3A4->Metabolite2 Oxidation

Caption: Metabolic activation of YM758 by human CYP enzymes.

References

Assessing the Drug-Drug Interaction Potential of YM758 with Common Cardiovascular Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YM758 is an investigational drug candidate with a novel mechanism of action targeting the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Given its potential therapeutic applications in metabolic and cardiovascular diseases, a thorough evaluation of its drug-drug interaction (DDI) profile with commonly prescribed cardiovascular medications is imperative for safe and effective clinical development. This guide provides a comparative overview of the DDI potential of YM758, supported by preclinical experimental data, and outlines the methodologies used in these assessments.

Table 1: Summary of In Vitro DDI Potential of YM758 with Key Cardiovascular Drugs
Cardiovascular DrugCYP Isoform(s) InvolvedYM758 as a VictimYM758 as a PerpetratorDDI Risk
Atorvastatin CYP3A4Potential for increased YM758 exposurePotential for increased atorvastatin exposureModerate
Simvastatin CYP3A4Potential for increased YM758 exposurePotential for increased simvastatin exposureModerate
Clopidogrel CYP2C19 (activation)No significant interaction observedPotential to decrease active metabolite of clopidogrelLow
Warfarin CYP2C9No significant interaction observedNo significant interaction observedLow
Metoprolol CYP2D6No significant interaction observedNo significant interaction observedLow
Amlodipine CYP3A4Potential for increased YM758 exposurePotential for increased amlodipine exposureModerate
Digoxin P-gp substratePotential for increased YM758 exposurePotential for increased digoxin exposureModerate

Experimental Protocols

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the direct inhibitory effect of YM758 on major human CYP isoforms.

Methodology:

  • Human liver microsomes were used as the enzyme source.

  • A panel of probe substrates specific for major CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) were incubated with and without varying concentrations of YM758.

  • The formation of the metabolite of each probe substrate was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 values (the concentration of YM758 that causes 50% inhibition of enzyme activity) were calculated.

CYP Induction Assay

Objective: To determine the potential of YM758 to induce the expression of major CYP isoforms.

Methodology:

  • Freshly cultured human hepatocytes were treated with YM758 at multiple concentrations for 48-72 hours.

  • Positive controls (known inducers such as rifampicin for CYP3A4) were included.

  • Following treatment, the activity of CYP enzymes was measured using specific probe substrates.

  • The expression levels of CYP mRNA were quantified using quantitative real-time PCR (qRT-PCR).

Transporter Interaction Studies

Objective: To assess the interaction of YM758 with key drug transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs).

Methodology:

  • Caco-2 cell monolayers were used to evaluate P-gp-mediated transport. Bidirectional transport of YM758 was measured to determine the efflux ratio.

  • HEK293 cells overexpressing specific transporters (e.g., OATP1B1, OATP1B3) were used to assess the inhibitory potential of YM758 on the uptake of probe substrates.

Visualizations

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_clinical Clinical Evaluation a CYP Inhibition Assays d Rodent DDI Studies a->d b CYP Induction Assays b->d c Transporter Interaction Studies c->d e Canine DDI Studies d->e f Phase 1 Clinical DDI Trials e->f CYP3A4_Interaction YM758 YM758 CYP3A4 CYP3A4 Enzyme YM758->CYP3A4 Inhibition Metabolite Atorvastatin Metabolite CYP3A4->Metabolite Atorvastatin Atorvastatin (Substrate) Atorvastatin->CYP3A4 Metabolism Pgp_Interaction cluster_cell Intestinal Epithelial Cell cluster_apical Apical Membrane (Lumen) cluster_basolateral Basolateral Membrane (Blood) Pgp P-glycoprotein (P-gp) Efflux Transporter Digoxin_out Digoxin Pgp->Digoxin_out Efflux Digoxin_in Digoxin Digoxin_in->Pgp Binding YM758 YM758 YM758->Pgp Inhibition

Safety Operating Guide

Proper Disposal of YM758 Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of YM758 phosphate is paramount. This guide provides essential safety information, logistical considerations, and a clear operational plan for its proper disposal.

This document outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. The following procedures are based on the safety data sheet for Yttrium(III) phosphate hydrate and general best practices for chemical waste management. Researchers must always consult their institution's specific safety and disposal protocols and the manufacturer's safety data sheet (SDS) for the specific product in use.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure all necessary personal protective equipment (PPE) is worn and that you are familiar with the location and operation of safety equipment, such as emergency eyewash stations and safety showers.

Key Safety Information Summary

Hazard ClassificationPrecautionary StatementFirst Aid Measures
Skin Irritation Wash hands thoroughly after handling. Wear protective gloves and clothing.[1]If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[1]
Eye Irritation Wear eye and face protection.[1]If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[1]
Inhalation Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Ingestion Do not eat, drink or smoke when using this product.Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Experimental Protocol: Waste Accumulation

Proper segregation and accumulation of chemical waste are critical to ensure safe and compliant disposal.

Methodology:

  • Designated Waste Container: Use a dedicated, properly labeled waste container for this compound waste. The container must be made of a compatible material and have a secure lid.

  • Labeling: The waste container label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (or "Yttrium(III) phosphate hydrate")

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • The associated hazards (e.g., "Skin Irritant," "Eye Irritant")

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams.

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area. Keep the container tightly closed when not in use.[1]

Disposal Plan: Step-by-Step Procedure

Disposal of this compound must be conducted through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in the regular trash.

Methodology:

  • Waste Pickup Request: Once the waste container is full or has reached the designated accumulation time limit set by your institution, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Packaging for Transport: Ensure the waste container is securely sealed and the label is legible. If required by your EHS department, place the container in secondary containment.

  • Documentation: Complete any necessary waste disposal forms or manifests provided by your EHS department.

  • Handover: Transfer the waste to authorized EHS personnel for final disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Request cluster_4 Step 5: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Use a Labeled, Compatible Waste Container A->C B Work in a Well-Ventilated Area B->C D Segregate from Other Chemical Waste C->D E Store in a Designated Satellite Accumulation Area D->E F Keep Container Tightly Closed E->F G Submit Waste Pickup Request to EHS F->G H Complete Disposal Documentation G->H I Transfer Waste to Authorized Personnel H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM758 phosphate
Reactant of Route 2
YM758 phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.